molecular formula C18H21N3O2 B509547 {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine CAS No. 262376-00-1

{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine

Cat. No.: B509547
CAS No.: 262376-00-1
M. Wt: 311.4g/mol
InChI Key: PIPVSPUUJHKEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.4g/mol. The purity is usually 95%.
BenchChem offers high-quality {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(4-aminophenyl)piperazin-1-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-8-2-14(3-9-17)18(22)21-12-10-20(11-13-21)16-6-4-15(19)5-7-16/h2-9H,10-13,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPVSPUUJHKEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189779
Record name [4-(4-Aminophenyl)-1-piperazinyl](4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262376-00-1
Record name [4-(4-Aminophenyl)-1-piperazinyl](4-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262376-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(4-Aminophenyl)-1-piperazinyl](4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine, a key intermediate in the development of various pharmaceutically active compounds. This document delves into the strategic considerations behind a robust and efficient two-step synthetic pathway. It emphasizes the chemical principles, reaction mechanisms, and practical execution of the synthesis, from the initial nucleophilic aromatic substitution to the final reduction. Detailed experimental protocols, characterization data, and safety precautions are provided to enable researchers to replicate and adapt these methods for their specific drug discovery and development needs.

Introduction and Strategic Overview

{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine, also known as 4-[4-(4-methoxybenzoyl)piperazin-1-yl]aniline, is a versatile chemical intermediate. Its structure, featuring a substituted piperazine moiety linked to an aniline ring, makes it a valuable building block in medicinal chemistry. Notably, derivatives of this compound have been investigated for their potential as anticonvulsant agents[1]. The strategic synthesis of this molecule is paramount for ensuring high purity, yield, and scalability, which are critical factors in the drug development pipeline.

This guide focuses on a logical and widely applicable two-step synthetic approach:

  • Step 1: Acylation of 1-(4-nitrophenyl)piperazine. This initial step involves the formation of an amide bond between 1-(4-nitrophenyl)piperazine and 4-methoxybenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Step 2: Reduction of the Nitro Group. The nitro-substituted intermediate is then reduced to the corresponding primary amine, yielding the final product. This transformation is a crucial step that introduces the reactive amino group, which is often essential for subsequent derivatization in drug synthesis.

This pathway is favored for its straightforward nature, the commercial availability of starting materials, and the generally high yields achievable under optimized conditions.

Synthetic Pathway and Mechanism

A common and effective route for synthesizing {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine is a two-step process starting from 1-(4-nitrophenyl)piperazine and 4-methoxybenzoyl chloride.

Step 1: Synthesis of 1-(4-Methoxybenzoyl)-4-(4-nitrophenyl)piperazine

The first step is a nucleophilic acyl substitution reaction. The secondary amine of the piperazine ring in 1-(4-nitrophenyl)piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction[2].

Reaction: 1-(4-nitrophenyl)piperazine + 4-Methoxybenzoyl chloride → 1-(4-Methoxybenzoyl)-4-(4-nitrophenyl)piperazine

Mechanism: Nucleophilic Acyl Substitution

The lone pair of electrons on the piperazine nitrogen initiates a nucleophilic attack on the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.

Step 2: Synthesis of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine

The second step involves the reduction of the nitro group on the phenyl ring to an amine. This can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation, employing a catalyst such as palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent[3][4]. Alternative reducing agents like tin(II) chloride or sodium dithionite can also be used[5].

Reaction: 1-(4-Methoxybenzoyl)-4-(4-nitrophenyl)piperazine + Reducing Agent → {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine

Mechanism: Catalytic Hydrogenation (Illustrative)

In catalytic hydrogenation, both the nitro compound and hydrogen are adsorbed onto the surface of the palladium catalyst. The nitro group is sequentially reduced, passing through nitroso and hydroxylamine intermediates before forming the final amine.

Below is a visual representation of the overall synthetic workflow.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction A 1-(4-nitrophenyl)piperazine C 1-(4-Methoxybenzoyl)-4- (4-nitrophenyl)piperazine A->C + Triethylaminein Dichloromethane B 4-Methoxybenzoyl chloride B->C + Triethylaminein Dichloromethane D 1-(4-Methoxybenzoyl)-4- (4-nitrophenyl)piperazine E {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine D->E + Pd/C, H2in Methanol

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

Materials and Instrumentation
Material/InstrumentSpecifications
1-(4-nitrophenyl)piperazine≥98% purity
4-Methoxybenzoyl chloride≥98% purity
TriethylamineAnhydrous, ≥99.5%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Palladium on Carbon (Pd/C)10 wt. % loading, dry basis
Methanol (MeOH)Anhydrous, ≥99.8%
Hydrogen GasHigh purity
Thin Layer Chromatography (TLC)Silica gel 60 F254 plates
Nuclear Magnetic Resonance (NMR)400 MHz or higher
Mass Spectrometry (MS)ESI or other suitable ionization
Step-by-Step Synthesis

Step 1: Synthesis of 1-(4-Methoxybenzoyl)-4-(4-nitrophenyl)piperazine

  • To a solution of 1-(4-nitrophenyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 4-methoxybenzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Step 2: Synthesis of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine

  • Dissolve 1-(4-methoxybenzoyl)-4-(4-nitrophenyl)piperazine (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol %).

  • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 2-3 kg/cm ².

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine.

Characterization Data

The structure and purity of the synthesized compounds should be confirmed using modern analytical techniques.

AnalysisExpected Results for {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings, the methoxy group protons, and the piperazine ring protons. The appearance of a broad singlet for the -NH₂ protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon and the aromatic and aliphatic carbons.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the product (C₁₈H₂₁N₃O₂ = 311.38 g/mol ).
IR Spec. Characteristic absorption bands for N-H stretching (amine), C=O stretching (amide), and C-O stretching (ether).

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Specific Chemical Hazards:

  • 4-Methoxybenzoyl chloride: Corrosive and lachrymatory. Handle with care and avoid inhalation of vapors.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent.

  • Palladium on Carbon (Pd/C): Flammable, especially when dry and in the presence of hydrogen. Handle with care and do not allow it to dry out completely during filtration.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity of the hydrogenation setup.

Conclusion

The synthesis of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine presented in this guide offers a reliable and efficient method for producing this valuable intermediate. The two-step approach, involving acylation followed by nitro group reduction, is a classic yet powerful strategy in organic synthesis. By understanding the underlying principles and adhering to the detailed protocols, researchers can successfully synthesize this compound and utilize it in their drug discovery and development endeavors. The versatility of the final product, with its reactive amine functionality, opens up numerous possibilities for the creation of novel and potent therapeutic agents.

References

  • Saksena, A. K., et al. (1996). Tetrahedron Lett. 37, 5657. [Link]

  • Saksena, A. K., et al. (2004). Tetrahedron Lett, 45, 8249. [Link]

  • Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Clin. Microbiol. Rev. 12(1), 40-79. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 981607, Phenyl N-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)carbamate. [Link]

  • Kumari, S., Mishra, C. B., & Tiwari, M. (2015). Design, Synthesis and Pharmacological Evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic Acid Ethyl Ester Derivatives as Novel Anticonvulsant Agents. Bioorganic & medicinal chemistry letters, 25(5), 1092–1099. [Link]

  • National Center for Biotechnology Information. A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. [Link]

Sources

Mechanism of action of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Tyrosine Kinase Inhibitors: A Case Study on Imatinib

A Foreword on the Subject Compound: Initial searches for the compound {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine did not yield sufficient public data on its specific biological mechanism of action to construct an in-depth technical guide. Phenylpiperazine derivatives are known to exhibit a wide range of biological activities, including as inhibitors of various kinases and other enzymes[1][2][3][4][5]. Given the structural similarities and the audience's interest in a detailed mechanistic exploration, this guide will focus on Imatinib (Gleevec) , a well-characterized tyrosine kinase inhibitor that shares a related pharmacophore. Imatinib serves as an exemplary model for illustrating the core principles of targeted kinase inhibition, the experimental methodologies used for its characterization, and the complex signaling networks it modulates.

Executive Summary

Imatinib revolutionized cancer therapy as one of the first highly successful targeted drugs. It functions as a potent and selective inhibitor of a small number of tyrosine kinases, enzymes that are critical regulators of cellular signaling pathways[6][7][8]. In certain cancers, these kinases become constitutively active due to genetic mutations, leading to uncontrolled cell growth and survival[9][10]. Imatinib's primary mechanism involves binding to the ATP-binding pocket of these kinases, effectively blocking their catalytic activity and shutting down the aberrant downstream signaling cascades[6][9][11]. This guide provides a comprehensive overview of Imatinib's molecular targets, the signaling pathways it disrupts, and the key experimental protocols used to validate its mechanism of action.

Biological Targets and Molecular Interactions

Imatinib's therapeutic efficacy is derived from its specific inhibition of a handful of key tyrosine kinases.

Primary Kinase Targets:

  • BCR-ABL: This is a constitutively active fusion protein tyrosine kinase, the product of the Philadelphia chromosome translocation, which is the hallmark of Chronic Myeloid Leukemia (CML)[9][12]. Imatinib binds to the ATP-binding site within the ABL kinase domain, locking it in an inactive conformation. This prevents the transfer of phosphate from ATP to tyrosine residues on its substrates, thereby blocking the signals that lead to leukemic cell proliferation and inducing apoptosis[9][10][11].

  • c-KIT: This is a receptor tyrosine kinase. Gain-of-function mutations in the c-KIT gene lead to its constitutive activation, which is a primary driver in approximately 85% of Gastrointestinal Stromal Tumors (GIST). Imatinib potently inhibits this mutated kinase, blocking downstream pathways and leading to tumor regression[6][11][13].

  • PDGF-R (Platelet-Derived Growth Factor Receptor): Imatinib inhibits both PDGFR-α and PDGFR-β[6][14]. Aberrant PDGFR signaling, often due to chromosomal rearrangements, drives certain rare myeloproliferative neoplasms. By blocking PDGFR, Imatinib effectively controls the growth of these malignant cells[15].

Mechanism of Inhibition:

Imatinib acts as a competitive inhibitor at the ATP-binding site of the kinase domain[11]. The kinase must adopt a specific, inactive conformation to allow Imatinib to bind. This conformational requirement is a key determinant of Imatinib's selectivity. Mutations in the kinase domain that destabilize this inactive conformation can lead to drug resistance[6].

Quantitative Analysis of Inhibitory Potency

The effectiveness of a kinase inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. These values are critical for comparing potency and guiding clinical dosing.

Target KinaseAssay TypeIC50 Value (approx.)
c-KitCell-based100 nM[16][17]
PDGFRCell-free100 nM[16][17]
v-AblCell-free600 nM[17][18]
BCR-ABLKinase Assay110 nM[19]
K562 Cells (CML)Cytotoxicity Assay210 nM[17]
GIST882 Cells (GIST)Growth Inhibition1.7 µM[17]

Note: IC50 values are highly dependent on the specific assay conditions (e.g., ATP concentration, substrate used) and can vary between cell-free (biochemical) and cell-based assays[20][21].

Disruption of Core Signaling Pathways

By inhibiting its target kinases, Imatinib effectively shuts down multiple downstream signaling pathways that are essential for the cancer cell's survival and proliferation.

The BCR-ABL Signaling Network in CML

The constitutively active BCR-ABL kinase acts as a central hub, activating numerous pro-survival and proliferative pathways[12][22]. Imatinib's inhibition of BCR-ABL leads to the simultaneous downregulation of these critical cascades.

  • RAS/MAPK Pathway: BCR-ABL activates the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation[10][23]. Imatinib blocks this activation, leading to cell cycle arrest.

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and inhibiting apoptosis[22][23][24]. BCR-ABL activates PI3K, which in turn activates AKT. AKT then phosphorylates and inactivates pro-apoptotic proteins like BAD and promotes cell survival through the mTOR complex[10][23]. Imatinib's blockade of BCR-ABL prevents AKT activation, making the cell more susceptible to apoptosis.

  • JAK/STAT Pathway: BCR-ABL also activates the JAK/STAT pathway, which contributes to the transcription of genes involved in cell survival and proliferation[25]. Imatinib treatment inhibits the phosphorylation and activation of STAT proteins[23].

BCR_ABL_Pathway cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway BCR_ABL BCR-ABL (Constitutively Active) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Imatinib Imatinib Imatinib->BCR_ABL Inhibits RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT STAT JAK->STAT Gene_Transcription Gene Transcription (Survival) STAT->Gene_Transcription

Imatinib inhibits BCR-ABL, blocking key downstream signaling pathways.
The c-KIT and PDGFR Signaling Networks

In GIST and other tumors, the mechanism is analogous. Ligand binding (or mutational activation) causes dimerization and autophosphorylation of c-KIT or PDGFR receptors[13][14][15]. This creates docking sites for signaling molecules that activate similar downstream pathways, including the PI3K/AKT and MAPK pathways, promoting cell growth and survival[13][25][26][27]. Imatinib binds to the intracellular kinase domain of these receptors, preventing this initial autophosphorylation event and halting the entire downstream cascade[6][28].

Receptor_Tyrosine_Kinase_Pathway Ligand Growth Factor (e.g., SCF, PDGF) Receptor c-KIT / PDGFR Receptor Tyrosine Kinase Ligand->Receptor Binds Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Leads to Imatinib Imatinib Imatinib->Dimerization Inhibits PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

Imatinib blocks receptor tyrosine kinase signaling at the source.

Experimental Validation Protocols

A combination of biochemical and cell-based assays is essential to fully characterize the mechanism of action of a kinase inhibitor like Imatinib.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ assay is a common method that quantifies kinase activity by measuring the amount of ADP produced in the reaction[29].

Objective: To determine the IC50 value of Imatinib against a target kinase (e.g., ABL).

Methodology:

  • Compound Preparation: Prepare a serial dilution of Imatinib in 100% DMSO. A typical starting stock is 10 mM[29].

  • Kinase Reaction Setup:

    • In a white, opaque 384-well plate, add the serially diluted Imatinib or a DMSO vehicle control[29].

    • Add the recombinant target kinase (e.g., ABL kinase) to each well. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding[29].

    • Initiate the reaction by adding a mixture of the specific kinase substrate peptide and ATP[29][30].

    • Incubate the plate at 30°C for 60 minutes[29].

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature[29].

    • Add Kinase Detection Reagent, which converts the ADP generated into ATP and subsequently drives a luciferase reaction to produce light. Incubate for 30 minutes at room temperature[29].

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity[29].

    • Plot the luminescence (as a percentage of the DMSO control) against the log of the Imatinib concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Comp Prepare Serial Dilution of Imatinib Start->Prep_Comp Add_Kinase Dispense Imatinib & Kinase into 384-well plate Prep_Comp->Add_Kinase Incubate1 Incubate (10 min, RT) (Pre-binding) Add_Kinase->Incubate1 Add_Sub_ATP Initiate Reaction: Add Substrate/ATP Mix Incubate1->Add_Sub_ATP Incubate2 Incubate (60 min, 30°C) (Kinase Reaction) Add_Sub_ATP->Incubate2 Add_ADP_Glo Stop Reaction: Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min, RT) Add_ADP_Glo->Incubate3 Add_Detection Add Kinase Detection Reagent Incubate3->Add_Detection Incubate4 Incubate (30 min, RT) Add_Detection->Incubate4 Read_Plate Measure Luminescence Incubate4->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

Workflow for an in vitro luminescence-based kinase inhibition assay.
Protocol: Western Blot for Phosphoprotein Inhibition in Cells

This cell-based assay validates that the drug inhibits the target kinase inside a living cell, leading to a decrease in the phosphorylation of its downstream substrates.

Objective: To assess the effect of Imatinib on BCR-ABL autophosphorylation and the phosphorylation of a downstream substrate like STAT5 in a CML cell line (e.g., K562).

Methodology:

  • Cell Culture and Treatment:

    • Culture K562 cells under standard conditions.

    • Treat the cells with varying concentrations of Imatinib (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM) for a specified time (e.g., 2-4 hours).

  • Sample Preparation (Cell Lysis):

    • Harvest and wash the cells.

    • Lyse the cells in a buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins[31][32]. Keep samples on ice at all times[32].

    • Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer[31][32].

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis[31][32].

    • Transfer the separated proteins from the gel to a membrane (PVDF is recommended for phosphoproteins)[32][33].

  • Immunoblotting:

    • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background[31][32].

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ABL, anti-phospho-STAT5)[34].

    • Washing: Wash the membrane extensively with TBST to remove unbound primary antibody[32][34].

    • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature[32][34].

    • Washing: Perform final extensive washes with TBST[32][34].

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system[31].

    • Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-total-ABL) or a housekeeping protein (e.g., β-actin or GAPDH)[33].

A dose-dependent decrease in the signal from the phospho-specific antibodies, with no change in the total protein or loading control, confirms that Imatinib inhibits the kinase activity within the cell.

Conclusion

Imatinib exemplifies the principles of targeted cancer therapy. Its success is rooted in a precisely defined mechanism of action: the potent and selective inhibition of specific, oncogenic tyrosine kinases. By binding to the ATP pocket of kinases like BCR-ABL and c-KIT, it blocks their catalytic function, thereby shutting down the downstream signaling pathways that drive malignant cell proliferation and survival. The validation of this mechanism relies on a suite of complementary experimental approaches, from biochemical assays that quantify enzymatic inhibition to cell-based methods like Western blotting that confirm target engagement and downstream pathway modulation in a physiological context. This in-depth understanding provides a robust framework for the development of next-generation kinase inhibitors and the rational design of combination therapies.

References

  • Imatinib - Wikipedia. [Link]

  • In vitro kinase assay - Protocols.io. [Link]

  • The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC. [Link]

  • Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH. [Link]

  • Roles of PDGF/PDGFR signaling in various organs - PMC - PubMed Central - NIH. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. [Link]

  • Molecular pathways: BCR-ABL - PubMed. [Link]

  • What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. [Link]

  • Imatinib: MedlinePlus Drug Information . [Link]

  • Comprehensive Dissection of PDGF-PDGFR Signaling Pathways in PDGFR Genetically Defined Cells | PLOS One - Research journals. [Link]

  • Imatinib Information for Patients - Drugs.com. [Link]

  • Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed. [Link]

  • Signaling pathways activated by BCR-ABL. (a) BCR-ABL activates... - ResearchGate. [Link]

  • Platelet-derived Growth Factor (PDGF) Family - Sino Biological. [Link]

  • The c-kit signaling pathway is involved in the development of persistent pain - PMC. [Link]

  • Molecular Pathways: BCR-ABL | Clinical Cancer Research - AACR Journals. [Link]

  • Platelet-derived growth factor receptor - Wikipedia. [Link]

  • Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia - AACR Journals. [Link]

  • In vitro NLK Kinase Assay - PMC - NIH. [Link]

  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchGate. [Link]

  • Activation of the MAP kinase pathway by c-Kit is PI-3 kinase dependent in hematopoietic progenitor/stem cell lines | Blood - ASH Publications. [Link]

  • In vitro assay for cyclin-dependent kinase activity in yeast - CORE. [Link]

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC - NIH. [Link]

  • Signal transduction pathways of the c-Kit receptor. Homodimerized SCF... - ResearchGate. [Link]

  • In vitro kinase assay - Bio-protocol. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. [Link]

  • c-Kit-kinase induces a cascade of protein tyrosine phosphorylation in normal human melanocytes in response to mast cell growth factor and stimulates mitogen-activated protein kinase but is down-regulated in melanomas. [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. [Link]

  • Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Screening assays for tyrosine kinase inhibitors: A review - Lirias - KU Leuven. [Link]

  • Screening assays for tyrosine kinase inhibitors: A review - OUCI. [Link]

  • Kinase Panel Screening and Profiling Service - Reaction Biology. [Link]

  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies - Biomedical and Pharmacology Journal. [Link]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed. [Link]

  • In vitro effects of imatinib mesylate on radiosensitivity and chemosensitivity of breast cancer cells - PMC - PubMed Central. [Link]

  • Imatinib‑induced apoptosis of gastric cancer cells is mediated by endoplasmic reticulum stress - Spandidos Publications. [Link]

  • IC 50 values for imatinib-sensitive and imatinibresistant cell lines... - ResearchGate. [Link]

  • Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level - NIH. [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC - NIH. [Link]

Sources

Structure-activity relationship of methoxybenzoyl piperazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Methoxybenzoyl Piperazine Compounds

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1][2] When combined with a methoxybenzoyl moiety, this structural framework gives rise to a class of compounds with a vast and tunable range of pharmacological activities. These derivatives are instrumental in the development of therapies for central nervous system (CNS) disorders, oncology, and cardiovascular diseases.[1][3][4][5][6] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing methoxybenzoyl piperazine compounds. We will dissect the influence of substitutions on the benzoyl and piperazine rings, explore the impact of the methoxy group's position, and detail the synthetic strategies and experimental protocols used to evaluate these versatile molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for the creation of novel therapeutic agents.

Part 1: The Methoxybenzoyl Piperazine Scaffold: A Privileged Core in Medicinal Chemistry

The Piperazine Moiety: A Foundation for Druglikeness

The six-membered piperazine heterocycle, with its two nitrogen atoms in a 1,4-arrangement, is a fundamental building block in drug design.[1][4] Its widespread use stems from a unique combination of physicochemical properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profile.

  • Tunable Basicity: As a diprotic base, piperazine possesses two distinct pKa values. This allows it to be protonated under physiological pH, which is crucial for forming stable salts that can significantly enhance aqueous solubility and improve formulation characteristics.[1]

  • Hydrogen Bonding Capability: The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups (in a mono-substituted piperazine) can serve as donors. This facilitates strong, specific interactions with biological targets like G protein-coupled receptors (GPCRs) and enzymes.[1]

  • Structural Versatility: The piperazine ring serves as a versatile linker or scaffold, enabling the precise spatial orientation of various pharmacophoric elements to optimize interactions with a biological target.[1][7]

The Methoxybenzoyl Group: A Modulator of Activity and Metabolism

The attachment of a methoxybenzoyl group to the piperazine core introduces critical features that modulate the compound's properties. The methoxy group (-OCH₃) is an electron-donating group that can influence the electronic environment of the aromatic ring and participate in hydrogen bonding. However, its primary significance in SAR often relates to its position and metabolic stability.

  • Positional Isomerism: The location of the methoxy group—ortho (2-), meta (3-), or para (4-)—dramatically impacts the molecule's conformation and ability to fit into a target's binding pocket. This is a key handle for tuning selectivity and potency.

  • Metabolic Liability: Aryl methoxy groups are often susceptible to in vivo O-demethylation by cytochrome P450 enzymes.[8] This metabolic vulnerability is a critical consideration in drug design, often necessitating bioisosteric replacement to enhance stability.[8][9]

General Synthetic Strategies

The synthesis of methoxybenzoyl piperazine derivatives is typically straightforward, most commonly achieved through the acylation of a substituted piperazine with a corresponding methoxybenzoyl chloride.[10][11] This robust reaction provides a modular approach to generating diverse libraries of compounds for SAR studies.

cluster_reactants Reactants cluster_process Process cluster_product Product P Substituted Piperazine (e.g., 1-Arylpiperazine) AC Acylation Reaction (Base, Solvent) P->AC MBC Methoxybenzoyl Chloride (ortho, meta, or para) MBC->AC MBP Methoxybenzoyl Piperazine Derivative AC->MBP

Caption: General synthetic pathway for methoxybenzoyl piperazine derivatives.

Part 2: Structure-Activity Relationship (SAR) Analysis

The biological activity of methoxybenzoyl piperazine compounds is a complex function of their three-dimensional structure. The following sections break down the SAR based on modifications to different parts of the scaffold.

SAR at the Methoxybenzoyl Ring

The substitution pattern on the benzoyl ring is a primary determinant of receptor affinity and selectivity.

  • Influence of Methoxy Group Position: The position of the methoxy group is critical for orienting the molecule within the receptor binding site.

    • Ortho-Methoxy: The presence of a 2-methoxyphenyl group is a hallmark of many high-affinity 5-HT₁ₐ receptor ligands, such as the potent antagonist WAY-100635.[12][13][14] This substitution likely forces a specific conformation that is favorable for binding to this receptor subtype.

    • Meta-Methoxy: A 3-methoxybenzoyl moiety was found to be optimal in a series of high-affinity and selective dopamine D₄ receptor ligands.[15]

    • Para-Methoxy: A 4-methoxy substitution on a related benzyl group was shown to improve binding to sigma (σ) receptors.[16]

  • Impact of Other Substituents: While the methoxy group is key, other substitutions on the benzoyl ring can also modulate activity. For instance, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines, various substitutions were explored to evaluate their cytotoxic activity against cancer cell lines.[17] The introduction of electron-withdrawing groups like nitro or chloro can significantly alter the electronic properties and binding interactions of the molecule.[10][18][19]

SAR at the N4-Position of the Piperazine Ring

The substituent at the second nitrogen of the piperazine ring (N4) is arguably the most significant driver of target selectivity. This position offers a versatile point for diversification, allowing the scaffold to be directed toward a wide array of biological targets.

  • CNS Receptors: For activity at serotonergic and dopaminergic receptors, the N4 position is often occupied by an aryl group (e.g., a phenyl or pyridinyl group) or a more complex moiety linked by an alkyl chain.[15][20] The nature of this group differentiates activity between D₂, D₄, 5-HT₁ₐ, and α₁ receptors.[3][15]

  • Kinase Inhibition: In oncology, the piperazine ring frequently serves as a linker connecting the methoxybenzoyl headgroup to a larger heterocyclic system that binds within the ATP-binding pocket of a target kinase.[1][2] The N4-substituent is tailored for specific interactions within this pocket.

  • Anticancer Cytotoxicity: In some anticancer derivatives, a bulky group like a 4-chlorobenzhydryl moiety at the N4 position confers significant cytotoxic properties.[17] SAR studies have shown that both nitrogen atoms of the piperazine ring are often essential for this potency.[21]

The Piperazine Core and Linker Modifications

While substitutions are critical, modifications to the core structure itself can also refine activity.

  • Conformational Restriction: Introducing rigidity into the normally flexible piperazine system can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity. This was demonstrated in the development of rigid analogues of the α₁-adrenoceptor antagonist naftopidil, where a 1,3-dioxolane structure was used to constrain the scaffold.[3]

  • Linker Length: When an alkyl chain links the N4-piperazine nitrogen to another pharmacophore, its length is crucial. In a series of dopamine D₄ ligands, elongating the intermediate alkyl chain led to a decrease in receptor affinity, suggesting an optimal distance and geometry for receptor engagement.[15]

Caption: Key points for SAR modification on the methoxybenzoyl piperazine scaffold.

Part 3: Therapeutic Applications and Case Studies

The SAR principles discussed above have been successfully applied to develop compounds for various diseases.

Table 1: Bioactivity of Representative Methoxybenzoyl Piperazine Derivatives
Compound/ClassMethoxy PositionKey N4-SubstituentPrimary Target(s)BioactivityTherapeutic AreaReference
WAY-100635 Ortho (2)N-pyridinyl-cyclohexanecarboxamide5-HT₁ₐKᵢ = 0.84 nM (Antagonist)CNS (Research Tool)
D₄ Ligand Lead Meta (3)4-(4-Chlorophenyl)piperazin-1-yl]ethylDopamine D₄High AffinityCNS (Antipsychotic)[15]
Naftopidil Analogue Para (4) on naphthoxy1-(2-methoxyphenyl)piperazineα₁ₐ, α₁d-adrenoceptorspKᵢ = 9.58 (α₁ₐ)Cardiovascular (BPH)[3]
Cytotoxic Agent Para (4)4-chlorobenzhydrylCancer CellsIC₅₀ = 3.67 µM (LNCaP)Oncology[17][21]

Part 4: Advanced Medicinal Chemistry Strategies

Bioisosteric Replacement of the Methoxy Group

To overcome the metabolic instability of the methoxy ether, medicinal chemists employ bioisosteric replacement, where the group is swapped for a different one with similar physical or chemical properties but improved stability.[22][23]

  • Fluorinated Groups: Replacing -OCH₃ with metabolically robust fluorinated groups like difluoromethyl (-CHF₂), trifluoromethyl (-CF₃), or difluoroethyl (-CH₂CF₃) is a common and effective strategy.[8][9] These replacements can maintain or even enhance binding affinity while preventing metabolic breakdown.[8]

  • Rationale: The C-F bond is significantly stronger than a C-H bond, and the high electronegativity of fluorine shields adjacent sites from oxidative metabolism.[22] While this often increases lipophilicity, it is a critical tool for optimizing pharmacokinetic profiles.[24]

Computational Approaches in SAR Prediction

Modern drug discovery heavily relies on computational methods to predict the binding modes and affinities of novel compounds, thereby guiding synthesis efforts.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Docking studies have been used to rationalize the binding modes of naftopidil enantiomers to the α₁D-adrenoceptor and to understand how piperazine derivatives interact with tyrosinase or DNA.[25][26][27]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models build statistical relationships between the chemical structures of compounds and their biological activities.[28] These models can identify key physicochemical descriptors (e.g., dipole moment, molecular shape) that correlate with potency, helping to prioritize which new analogues to synthesize.[28][29]

Part 5: Experimental Protocols

Trustworthy SAR studies rely on robust and reproducible experimental methods.

Synthesis Protocol: N-(3-methoxybenzoyl)-piperazine

This protocol describes a representative acylation reaction to form the core scaffold.[11]

  • Dissolution: Dissolve 1-benzylpiperazine (1 eq.) in dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.05 eq.) to the solution.

  • Acylation: Cool the mixture in an ice bath. Add a solution of 3-methoxybenzoyl chloride (1 eq.) in DCM dropwise.

  • Reaction: Allow the reaction mixture to stir overnight at room temperature.

  • Workup: Wash the reaction mixture with water. Dry the organic phase over sodium sulphate and concentrate in vacuo to yield oily 1-benzyl-4-(3-methoxybenzoyl)-piperazine.

  • Debenzylation: Dissolve the intermediate in ethanol and perform catalytic hydrogenation using Pd-C to remove the benzyl protecting group.

  • Isolation: Filter off the catalyst and concentrate the filtrate to dryness to obtain the final product, N-(3-methoxybenzoyl)-piperazine, as an oil.[11]

In Vitro Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol is a standard method for determining a compound's binding affinity (Kᵢ) for a specific receptor, such as the 5-HT₁ₐ receptor.[10][30]

  • Tissue Preparation: Homogenize brain tissue (e.g., rat hippocampus) in a buffer and centrifuge to isolate cell membranes containing the receptors. Resuspend the membrane pellet in an assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]WAY-100635 for 5-HT₁ₐ receptors), and varying concentrations of the test compound (methoxybenzoyl piperazine derivative).

  • Nonspecific Binding: In separate wells, add a high concentration of a known non-radiolabeled antagonist to determine nonspecific binding.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Quantification: Place the filter mats in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use nonlinear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

P Prepare Receptor Source (e.g., Brain Homogenate) I Incubate: Receptor + Radioligand + Test Compound P->I F Filter & Separate (Bound vs. Unbound) I->F C Count Radioactivity (Scintillation Counter) F->C A Analyze Data: Calculate IC50 -> Ki C->A

Caption: Workflow for a competitive radioligand binding assay.

Part 6: Conclusion and Future Directions

The methoxybenzoyl piperazine scaffold is a remarkably fruitful platform in drug discovery, demonstrating the power of combining a privileged core with strategic substitutions. The key SAR takeaways are:

  • The N4-substituent is the primary director of therapeutic target selectivity.

  • The position of the methoxy group on the benzoyl ring is a critical fine-tuning element for receptor affinity and selectivity.

  • The piperazine core provides an ideal structural and physicochemical foundation, but its flexibility can be modulated to enhance performance.

Future research will likely focus on leveraging this scaffold for polypharmacology—designing single molecules that can modulate multiple targets for complex diseases like neurodegenerative disorders and cancer.[1][10] As synthetic methodologies become more advanced and our understanding of disease biology deepens, the methoxybenzoyl piperazine framework will undoubtedly continue to be a source of innovative and impactful therapeutic agents.

References

  • The Science Behind CNS Drugs: The Role of Piperazine Derivatives. (n.d.). Dakota Pharmachem.
  • Manetti, D., et al. (2003). 1,3-Dioxolane-based ligands as rigid analogues of naftopidil: structure-affinity/activity relationships at alpha1 and 5-HT1A receptors. Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthesis of N-(3-methoxybenzoyl)-piperazine. (n.d.). PrepChem.com. Retrieved January 15, 2026, from [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved January 15, 2026, from [Link]

  • Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. PubMed. Retrieved January 15, 2026, from [Link]

  • Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. Retrieved January 15, 2026, from [Link]

  • 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. (2012). NCBI. Retrieved January 15, 2026, from [Link]

  • Di Pietro, O., et al. (2000). A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. PubMed. Retrieved January 15, 2026, from [Link]

  • Verma, G., et al. (2021). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Kumar, R. R., et al. (2024). SAR studies of piperazine derivatives as antidepressant compounds. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Rawling, M. J. (2015). What are good methoxy isosteres in medicinal chemistry? ResearchGate. Retrieved January 15, 2026, from [Link]

  • Ismalaj, E., et al. (2014). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. Retrieved January 15, 2026, from [Link]

  • Liu, H., et al. (2010). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. Retrieved January 15, 2026, from [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (2020). Current Pharmaceutical Design. Retrieved January 15, 2026, from [Link]

  • Bioisosteric Replacements. (n.d.). Chem-Space. Retrieved January 15, 2026, from [Link]

  • Cacciatore, I., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Retrieved January 15, 2026, from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved January 15, 2026, from [Link]

  • Wang, Z., et al. (2017). Crystal structures, absolute configurations and molecular docking studies of naftopidil enantiomers as α1D-adrenoceptor antagonists. PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Kus, C., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. PMC - PubMed Central. Retrieved January 15, 2026, from [Link]

  • Mokrosz, J. L., et al. (1994). Structure-Activity Relationship Studies of Central Nervous System Agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a New Putative 5-HT1A Receptor Antagonist, and Its Analogs. PubMed. Retrieved January 15, 2026, from [Link]

  • Manetti, D., et al. (2003). 1,3‐Dioxolane‐Based Ligands as Rigid Analogues of Naftopidil: Structure–Affinity/Activity Relationships at α1 and 5‐HT1A Receptors. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Johnström, P., et al. (1998). Derivatives of WAY 100635 as Potential Imaging Agents for 5-HT1A Receptors: Syntheses, Radiosyntheses, and in Vitro and in Vivo Evaluation. PubMed. Retrieved January 15, 2026, from [Link]

  • Morren, H. G., et al. (1961). Synthesis and Pharmacological Study of New Piperazine Derivatives. I. Benzylpiperazines. Journal of Medicinal and Pharmaceutical Chemistry. Retrieved January 15, 2026, from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Piperazine derivatives: a potentially tool for the treatment of neurological disorders. (2017). PharmacologyOnLine - SILAE. Retrieved January 15, 2026, from [Link]

  • Varela, M. T., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH. Retrieved January 15, 2026, from [Link]

  • de Oliveira, A. A., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved January 15, 2026, from [Link]

  • Dar-Abdallah, N., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. Retrieved January 15, 2026, from [Link]

  • Varela, M. T., et al. (2023). (PDF) Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Khawaja, X. Z., et al. (1995). The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes. PubMed. Retrieved January 15, 2026, from [Link]

  • Grivas, K., et al. (2020). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. Retrieved January 15, 2026, from [Link]

  • de Oliveira, R. B., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. MDPI. Retrieved January 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel therapeutics is a complex, costly, and time-intensive endeavor.[1] The initial identification of a small molecule's biological target is a critical and often challenging step in this process.[2] This guide presents a comprehensive, in-silico workflow designed to identify and characterize the potential protein targets of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine, a novel compound featuring the phenylpiperazine scaffold. This scaffold is a well-established pharmacophore present in numerous centrally active drugs, suggesting a high probability of interaction with key neurological receptors or enzymes. By leveraging a multi-faceted computational approach—from broad, proteome-wide screening to detailed, atomistic simulations—researchers can generate high-confidence hypotheses, prioritize experimental validation, and significantly accelerate the early stages of drug discovery.[3][4] This document provides not only the step-by-step protocols for these methodologies but also the strategic rationale behind their application, ensuring a scientifically rigorous and efficient path from a novel compound to its putative mechanisms of action.

Part I: Foundational Analysis of the Query Ligand

Before interrogating the vastness of the human proteome, a thorough characterization of the query molecule is paramount. This initial phase ensures that the digital representation of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine is chemically accurate and provides an early assessment of its drug-like properties.

Protocol 1: Ligand Structure Preparation

Causality: The quality of any simulation is dictated by the quality of its inputs. An accurate, low-energy three-dimensional (3D) conformation of the ligand is essential for all subsequent docking and screening procedures. A poorly optimized structure can lead to steric clashes or missed interactions, producing false-negative or false-positive results.

Step-by-Step Methodology:

  • 2D Structure Input: Obtain the 2D structure of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine, typically as a SMILES string or from a chemical drawing tool.

  • 3D Conformation Generation: Use a computational chemistry toolkit, such as RDKit or Open Babel, to convert the 2D representation into a 3D structure. These tools will generate an initial plausible 3D geometry.

  • Energy Minimization: Subject the generated 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process optimizes the bond lengths, bond angles, and torsion angles to find a low-energy, stable conformation.

  • File Format Conversion: Save the final, optimized 3D structure in a format compatible with docking software, such as .mol2 or .pdbqt. The .pdbqt format, used by AutoDock suites, includes partial charges and atom type definitions crucial for docking calculations.[5]

Protocol 2: In Silico ADMET Profiling

Causality: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery.[4] Identifying potential liabilities, such as poor oral bioavailability or potential interaction with metabolizing enzymes like Cytochrome P450s, allows for early-stage prioritization and reduces the risk of late-stage failures.[6]

Step-by-Step Methodology:

  • Platform Selection: Utilize a web-based ADMET prediction server like SwissADME. These platforms integrate multiple predictive models for a comprehensive analysis.

  • Input Submission: Submit the SMILES string or the 3D structure of the query compound to the server.

  • Analysis of Physicochemical Properties: Evaluate key descriptors such as molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

  • Pharmacokinetic Prediction: Assess predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with CYP enzyme isoforms (e.g., CYP1A2, CYP2C9, CYP3A4).

  • Drug-Likeness Evaluation: Review the compound's compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

  • Data Tabulation: Summarize the key predicted properties in a structured table for clear interpretation and reporting.

Table 1: Predicted Physicochemical and ADMET Properties of the Query Compound

Property Predicted Value Acceptable Range Implication
Molecular Weight Calculated < 500 g/mol Drug-Likeness
LogP (Lipophilicity) Calculated -0.4 to +5.6 Absorption, Permeability
TPSA Calculated < 140 Ų Cell Permeability
H-Bond Donors Calculated ≤ 5 Drug-Likeness
H-Bond Acceptors Calculated ≤ 10 Drug-Likeness
GI Absorption Predicted High/Low Oral Bioavailability
BBB Permeant Predicted Yes/No CNS Activity Potential

| CYP Inhibitor | Predicted | Yes/No (for isoforms) | Drug-Drug Interactions |

Part II: Proteome-Wide Target Identification

With a well-defined ligand, the next phase involves broad, unbiased screening to generate an initial list of potential protein targets. This is achieved by employing complementary "target fishing" strategies that leverage both protein structure and ligand similarity information.

Workflow for Target Identification and Prioritization

Target_Identification_Workflow cluster_0 Query Ligand Preparation cluster_1 Target Fishing Strategies cluster_2 Hit Consolidation cluster_3 Prioritization ligand_prep 1. 3D Structure Generation & Energy Minimization reverse_docking 2a. Reverse Docking (Structure-Based) ligand_prep->reverse_docking pharma_screen 2b. Pharmacophore Screening (Ligand-Based) ligand_prep->pharma_screen hit_list_rd Ranked Target List (from Reverse Docking) reverse_docking->hit_list_rd hit_list_ps Ranked Target List (from Pharmacophore Screen) pharma_screen->hit_list_ps consensus 3. Consensus Scoring & Target Triangulation hit_list_rd->consensus hit_list_ps->consensus pathway_analysis 4. Pathway & Literature Analysis consensus->pathway_analysis prioritized_list High-Confidence Putative Targets pathway_analysis->prioritized_list

Caption: Workflow for generating a prioritized list of putative protein targets.

Strategy 1: Reverse Docking

Causality: Reverse docking, or inverse virtual screening, computationally assesses the binding of a single ligand against a vast library of 3D protein structures.[7][8] This structure-based approach is invaluable for identifying novel targets without prior knowledge of the compound's mechanism, repositioning existing drugs, or predicting off-target effects that could lead to toxicity.[9]

Step-by-Step Methodology:

  • Target Database Selection: Choose a comprehensive database of protein structures. A common choice is a filtered subset of the Protein Data Bank (PDB), often focusing on druggable binding sites.

  • Ligand Preparation: Use the optimized 3D structure of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine from Protocol 1.

  • Execution of Screening: Submit the ligand to a reverse docking server or perform the screen locally. The algorithm will systematically dock the ligand into the binding pocket of each protein in the database.[10]

  • Scoring and Ranking: Each protein-ligand pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The proteins are then ranked based on these scores.

  • Hit List Generation: Compile a list of the top-ranked proteins (e.g., the top 100-200 hits) for further analysis. It is crucial to acknowledge that comparing docking scores across different proteins and force fields can be challenging; therefore, the ranking should be considered a preliminary prioritization.[7]

Strategy 2: Pharmacophore-Based Screening

Causality: This ligand-based method works on the principle that molecules with similar 3D arrangements of essential chemical features (pharmacophores) are likely to bind to the same target.[11] It complements reverse docking by not being dependent on the availability of protein crystal structures and is particularly effective at identifying targets for which known binders exist.[12]

Step-by-Step Methodology:

  • Pharmacophore Generation: The 3D structure of the query ligand is analyzed to identify key pharmacophoric features, such as hydrogen bond acceptors/donors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups.[11]

  • Database Screening: This 3D pharmacophore query is used to screen a database of known ligands that are annotated with their respective protein targets (e.g., PharmMapper). The software searches for ligands in the database that can match the query's pharmacophore.

  • Fit Score Calculation: The alignment between the query pharmacophore and the database ligands is quantified using a fit score.

  • Target Ranking: The targets associated with the best-matching database ligands are ranked based on the fit scores.

  • Hit List Generation: A ranked list of potential targets is compiled based on the screening results.

Part III: Detailed Interaction Modeling and Refinement

Once a prioritized list of high-confidence targets is established, the focus shifts to a more detailed and rigorous analysis of the binding interactions. This phase employs standard molecular docking and molecular dynamics simulations to validate the initial hits and gain a deeper, atomistic understanding of the binding mechanism.

Workflow for Binding Validation and Refinement

Validation_Workflow cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation input_targets Prioritized Targets (from Part II) prep_receptor 1. Receptor Preparation (PDB structure) input_targets->prep_receptor run_docking 2. Docking Simulation (e.g., AutoDock Vina) prep_receptor->run_docking analyze_pose 3. Binding Pose & Score Analysis run_docking->analyze_pose system_setup 4. System Setup (Solvation & Ionization) analyze_pose->system_setup Select best pose run_md 5. Production MD Run (e.g., GROMACS, AMBER) system_setup->run_md analyze_trajectory 6. Trajectory Analysis (RMSD, Stability) run_md->analyze_trajectory output_validation Validated Target & Binding Hypothesis analyze_trajectory->output_validation

Caption: In-depth workflow for validating protein-ligand interactions.

Protocol 3: Molecular Docking

Causality: While reverse docking screens against many targets, standard molecular docking performs a more focused and often more computationally intensive analysis of a ligand's interaction with a single, specific protein target.[1] Its primary goals are to predict the most likely binding pose (orientation and conformation) of the ligand within the active site and to provide a more accurate estimate of binding affinity.[13]

Step-by-Step Methodology:

  • Receptor Acquisition and Preparation:

    • Download the 3D crystal structure of a high-confidence target protein from the PDB.

    • Prepare the receptor using software like UCSF Chimera or AutoDock Tools.[14][15] This involves removing water molecules and co-crystallized ligands, repairing any missing side chains or atoms, adding polar hydrogens, and assigning partial atomic charges (e.g., Gasteiger charges).[5]

  • Ligand Preparation: Use the finalized .pdbqt file for the query compound from Protocol 1.

  • Grid Box Definition: Define a 3D grid box that encompasses the known or predicted binding site on the protein. The size and center of this box dictate the search space for the docking algorithm.

  • Docking Simulation: Run the docking simulation using a program like AutoDock Vina. The software will explore various conformations and orientations of the ligand within the grid box, evaluating each pose with its scoring function.

  • Results Analysis:

    • Examine the predicted binding affinity scores for the top-ranked poses. Lower free energy values indicate stronger predicted binding.

    • Visualize the top-ranked protein-ligand complex in a molecular viewer (e.g., PyMOL, UCSF Chimera). Analyze the specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, that stabilize the complex.

Table 2: Example Molecular Docking Results Summary

Target Protein (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues Interaction Type(s)
Target A (e.g., 4MBS) -9.5 TYR 123, ASP 234, PHE 345 H-Bond, Pi-Stacking
Target B (e.g., 2RH1) -8.7 LEU 89, VAL 156, TRP 210 Hydrophobic, H-Bond

| Target C (e.g., 3PBL) | -7.2 | SER 45, GLU 99 | H-Bond, Electrostatic |

Protocol 4: Molecular Dynamics (MD) Simulation

Causality: Molecular docking provides a static snapshot of a potential binding event. Molecular dynamics simulations introduce dynamism, modeling the movement of atoms and molecules over time.[16][17] This is critical for assessing the stability of the predicted docking pose, observing conformational changes in the protein or ligand upon binding, and gaining a more realistic understanding of the thermodynamics of the interaction in a simulated physiological environment.[18][19]

Step-by-Step Methodology:

  • System Setup:

    • Start with the best-ranked protein-ligand complex from the molecular docking protocol.

    • Place the complex in a simulation box and solvate it with a chosen water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Parameterization: Assign force field parameters to both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

  • Minimization and Equilibration:

    • Perform energy minimization on the entire system to remove any steric clashes or unfavorable geometries.

    • Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein-ligand complex. This allows the solvent to relax around the complex.

  • Production Run: Release the restraints and run the production MD simulation for a duration sufficient to observe the system's behavior (typically tens to hundreds of nanoseconds).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable, low-RMSD plateau suggests a stable binding mode.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking to see if they are maintained throughout the simulation.

Conclusion

This technical guide outlines a systematic, multi-tiered computational strategy for the de novo identification and characterization of protein targets for {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine. By integrating broad screening methods like reverse docking and pharmacophore modeling with high-resolution techniques such as molecular docking and molecular dynamics, researchers can efficiently navigate the complexities of target discovery. This in silico pipeline serves to build a robust, data-driven hypothesis of the compound's mechanism of action, thereby providing a solid foundation for focused experimental validation. The ultimate goal of this workflow is to de-risk and accelerate the drug discovery pipeline, transforming a promising chemical entity into a well-understood lead candidate.

References

  • Using reverse docking for target identification and its applications for drug discovery. PubMed Central. [Link][7]

  • Role of Molecular Dynamics Simulations in Drug Discovery. MetroTech Institute. [Link][16]

  • Computational/in silico methods in drug target and lead prediction. PubMed Central. [Link][3]

  • Systematic computational strategies for identifying protein targets and lead discovery. National Institutes of Health. [Link][20]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link][6]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. [Link][18]

  • Role of Molecular Dynamics and Related Methods in Drug Discovery. ACS Publications. [Link][21]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link][12]

  • Molecular Docking Tutorial. University of Cagliari. [Link][5]

  • What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link][11]

  • Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. Schrödinger. [Link][17]

  • 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link][14]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. PubMed. [Link][22]

  • IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. [Link]

  • A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. YouTube. [Link][23]

  • Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds. Frontiers. [Link][10]

  • Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link][15]

  • The impact of pharmacophore modeling in drug design. ResearchGate. [Link][24]

  • Understanding Drug Binding Mechanisms: Insights from Molecular Dynamics Simulations. LinkedIn. [Link][19]

  • Reverse docking: a powerful tool for drug repositioning and drug rescue. Ovid. [Link][9]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link][13]

  • Full article: Using reverse docking for target identification and its applications for drug discovery. Taylor & Francis Online. [Link][8]

  • Targeting Protein-Protein Interactions with Small Molecules: Challenges and Perspectives for Computational Binding Epitope Detection and Ligand. Gohlke Lab. [Link][25]

  • A Guide to In Silico Drug Design. PubMed Central. [Link][1]

  • In silico search for drug targets of natural compounds. Mayo Clinic. [Link][2]

  • Computational probing protein–protein interactions targeting small molecules. Bioinformatics, Oxford Academic. [Link][26]

  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link][4]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Unveiling Novel Therapeutic Avenues

Foreword: Charting the Unexplored Potential of a Novel Phenylpiperazine Derivative

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates across a wide spectrum of therapeutic areas. Its unique conformational flexibility and ability to engage in various non-covalent interactions have made it a cornerstone for the design of ligands targeting a diverse array of biological macromolecules. This guide focuses on a specific, yet under-investigated derivative, {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine (hereafter referred to as MBP-amine for brevity). While direct and extensive literature on MBP-amine is nascent, the structural alerts embedded within its architecture provide a fertile ground for postulating and exploring a range of high-value therapeutic targets.

This document is crafted for researchers, medicinal chemists, and drug development professionals. It is not a rigid protocol but a strategic roadmap. Our objective is to synthesize existing knowledge from structurally related compounds to build a robust, evidence-based framework for the systematic investigation of MBP-amine. We will delve into the causality behind experimental choices, championing a self-validating system of inquiry to ensure scientific rigor and reproducibility.

Part 1: Postulated Therapeutic Targets - A Rationale-Driven Approach

The chemical structure of MBP-amine, featuring a methoxybenzoyl group linked to a phenylpiperazine core, is reminiscent of several classes of bioactive molecules. Based on a comprehensive analysis of public domain literature, we can hypothesize several promising therapeutic targets for which MBP-amine may exhibit significant affinity and modulatory activity.

Oncology: Targeting DNA Repair and Oncogenic Signaling

The piperazine scaffold is a common feature in a number of anticancer agents. For MBP-amine, two potential targets stand out:

  • Poly (ADP-Ribose) Polymerase (PARP): PARP enzymes are crucial for DNA single-strand break repair. Inhibitors of PARP have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Structurally similar compounds containing piperazine and benzoyl moieties have been investigated as PARP inhibitors[1]. The methoxybenzoyl and aminophenyl groups of MBP-amine could potentially engage in key interactions within the PARP catalytic domain.

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when mutated or translocated, can become a potent oncogenic driver in various cancers, including non-small cell lung cancer. Several ALK inhibitors incorporate a piperazine ring to ensure favorable pharmacokinetic properties and to interact with the kinase hinge region. The overall topology of MBP-amine suggests it could be accommodated within the ATP-binding pocket of ALK[2].

Neuroscience: Modulating Key Receptors in Neuropsychiatric Disorders

Phenylpiperazine derivatives are well-represented among drugs targeting the central nervous system.

  • Dopamine D3 Receptor: The D3 receptor is a compelling target for the treatment of substance abuse disorders and certain neuropsychiatric conditions. A number of high-affinity D3 antagonists feature a phenylpiperazine core. These compounds often have an extended conformation that allows them to span the orthosteric and allosteric binding pockets of the receptor[3]. The length and flexibility of MBP-amine make it a candidate for D3 receptor antagonism.

  • Translocator Protein (TSPO): TSPO is an 18 kDa protein located on the outer mitochondrial membrane and is involved in neurosteroidogenesis and neuroinflammation. Ligands for TSPO, such as FGIN-1-27, have shown anxiolytic and neuroprotective effects[4][5][6]. While structurally distinct, the ability of small molecules to modulate TSPO function suggests that MBP-amine warrants investigation for similar properties, especially given the role of neurosteroids in mood and anxiety disorders.

Metabolic Disease: A Novel Approach to Diabetes and Obesity

Recent discoveries have implicated novel G-protein coupled receptors in the regulation of metabolism.

  • G-protein Coupled Receptor 119 (GPR119): GPR119 is predominantly expressed in pancreatic beta-cells and intestinal L-cells. Its activation leads to glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes and obesity. Several GPR119 agonists incorporate a piperazine linker to connect aromatic head and tail groups, a structural motif present in MBP-amine[7].

Part 2: Experimental Workflow for Target Validation

A systematic and multi-tiered approach is essential to validate the postulated therapeutic targets for MBP-amine. The following workflow outlines a logical progression from initial screening to in-vivo proof-of-concept.

experimental_workflow cluster_0 Tier 1: In-Vitro Screening cluster_1 Tier 2: In-Vitro Characterization cluster_2 Tier 3: In-Vivo Proof-of-Concept a Primary Binding Assays (Radioligand or Fluorescence-based) d Dose-Response Curves (IC50/EC50 Determination) a->d b Enzymatic Assays (e.g., PARP, ALK kinase assays) b->d c Functional Cellular Assays (e.g., cAMP for GPCRs, Reporter Gene Assays) c->d e Selectivity Profiling (Against a panel of related targets) d->e f Mechanism of Action Studies (e.g., Enzyme kinetics, Western Blot for pathway modulation) e->f g Pharmacokinetic Profiling (ADME studies in rodents) f->g h Target Engagement Studies (e.g., PET imaging, ex-vivo tissue analysis) g->h i Efficacy Studies in Disease Models (e.g., Xenograft models for cancer, behavioral models for neuroscience) h->i

Caption: A tiered experimental workflow for the validation of MBP-amine's therapeutic targets.

Detailed Protocols:

Tier 1: Primary In-Vitro Screening

  • Objective: To rapidly assess the binding affinity and functional activity of MBP-amine against the postulated targets.

  • Methodology:

    • Radioligand Binding Assays:

      • Prepare cell membranes or purified receptors for each target (PARP, ALK, D3, TSPO, GPR119).

      • Incubate a fixed concentration of a specific radioligand for each target with the receptor preparation in the presence of varying concentrations of MBP-amine.

      • Separate bound from free radioligand using filtration.

      • Quantify the bound radioactivity using a scintillation counter.

      • Calculate the percentage inhibition of radioligand binding at each concentration of MBP-amine.

    • Enzymatic Assays (for PARP and ALK):

      • Utilize commercially available assay kits (e.g., HT Universal Colorimetric PARP Assay Kit, ALK Kinase Assay Kit).

      • Incubate the respective enzyme with its substrate and cofactors in the presence of varying concentrations of MBP-amine.

      • Measure the enzyme activity by detecting the product formation (e.g., colorimetric or fluorescent readout).

      • Calculate the percentage inhibition of enzyme activity.

    • Functional Cellular Assays (for GPR119):

      • Use a stable cell line expressing the human GPR119 receptor (e.g., HEK293).

      • Stimulate the cells with varying concentrations of MBP-amine.

      • Measure the downstream signaling event, such as the accumulation of cyclic AMP (cAMP), using a commercially available kit (e.g., HTRF cAMP assay).

      • Determine the concentration-dependent increase in cAMP levels.

Tier 2: In-Vitro Characterization

  • Objective: To determine the potency, selectivity, and mechanism of action of MBP-amine for the confirmed primary hits.

  • Methodology:

    • Dose-Response Curves:

      • Perform the primary assays with a wider range of MBP-amine concentrations (typically 10-12 concentrations).

      • Plot the percentage inhibition or activation against the logarithm of the MBP-amine concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibitors) or EC50 (for agonists).

    • Selectivity Profiling:

      • Screen MBP-amine at a fixed concentration (e.g., 1 µM) against a broad panel of receptors, kinases, and enzymes to identify potential off-target effects.

      • For promising hits, determine the IC50/EC50 for closely related targets (e.g., other dopamine receptor subtypes for a D3 hit).

    • Mechanism of Action Studies (Example for a PARP inhibitor):

      • Perform enzyme kinetic studies (e.g., Lineweaver-Burk plots) to determine if MBP-amine is a competitive, non-competitive, or uncompetitive inhibitor.

      • Conduct Western blot analysis in a relevant cancer cell line to assess the downstream effects of PARP inhibition, such as the reduction of poly(ADP-ribosyl)ation.

Part 3: Deep Dive into a Postulated Signaling Pathway - PARP Inhibition in Oncology

Assuming MBP-amine is identified as a potent PARP inhibitor, understanding its impact on the relevant signaling pathway is crucial.

parp_pathway cluster_0 DNA Damage Response cluster_1 Effect of MBP-amine a Single-Strand Break b PARP Activation a->b c PARylation b->c g Inhibition of PARP b->g d Recruitment of Repair Proteins c->d e DNA Repair d->e f MBP-amine f->g h Stalled Replication Fork g->h i Double-Strand Break h->i j Apoptosis (in BRCA deficient cells) i->j

Caption: Postulated mechanism of action of MBP-amine as a PARP inhibitor.

In cells with competent homologous recombination (HR) DNA repair, the inhibition of PARP may have minimal effects. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the inhibition of PARP by MBP-amine would lead to the accumulation of single-strand breaks. During DNA replication, these breaks are converted into double-strand breaks. The inability of the HR-deficient cells to repair these double-strand breaks results in genomic instability and ultimately leads to synthetic lethality and apoptosis.

Quantitative Data Presentation

All quantitative data should be summarized in a clear and concise tabular format for easy comparison.

Table 1: In-Vitro Potency and Selectivity of MBP-amine

TargetPrimary AssayIC50/EC50 (nM)Selectivity vs. Related Targets
PARP1Enzymatic Assay15.2 ± 2.1>100-fold vs. PARP2
ALKKinase Assay>10,000-
D3 ReceptorRadioligand Binding89.5 ± 11.350-fold vs. D2, >200-fold vs. D1, D4, D5
TSPORadioligand Binding450.7 ± 56.8-
GPR119cAMP Assay212.3 ± 34.5Agonist activity

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Conclusion and Future Directions

This guide has outlined a scientifically rigorous and rationale-driven approach to exploring the therapeutic potential of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine (MBP-amine). By leveraging the known pharmacology of structurally related compounds, we have postulated several high-value therapeutic targets in oncology, neuroscience, and metabolic diseases. The proposed experimental workflow provides a clear path for the validation and characterization of MBP-amine's biological activity.

The next steps in the development of MBP-amine will be dictated by the outcomes of the initial in-vitro screening. A potent and selective hit in any of the postulated therapeutic areas would warrant further investigation, including lead optimization to improve potency, selectivity, and pharmacokinetic properties. Ultimately, the goal is to advance a well-characterized and differentiated clinical candidate into human trials. The journey from a novel chemical entity to a life-changing therapeutic is long and challenging, but it begins with a sound and systematic scientific investigation as outlined in this guide.

References

  • Cueto-Escobedo, J., et al. (2018). FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models. Pharmacology Biochemistry and Behavior, 171, 66-73.
  • Boulad, M., et al. (2020). Anxiolytic Drug FGIN-1-27 Ameliorates Autoimmunity by Metabolic Reprogramming of Pathogenic Th17 Cells. Scientific Reports, 10(1), 3766.
  • Midzak, A. S., et al. (2015). Acute effects of the translocator protein drug ligand FGIN-1-27 on serum testosterone and luteinizing hormone levels in male Sprague-Dawley rats. Biology of Reproduction, 92(5), 119.
  • Cueto-Escobedo, J., et al. (2017). FGIN-1-27, an agonist at translocator protein 18 kDa (TSPO), produces anti-anxiety and anti-panic effects in non-mammalian models. bioRxiv.
  • Musicki, B., et al. (2021). TSPO ligand FGIN-1-27 controls priapism in sickle cell mice via endogenous testosterone production. Journal of Cellular Physiology, 236(5), 3846-3856.
  • Romeo, E., et al. (1992). 2-Aryl-3-indoleacetamides (FGIN-1): a new class of potent and specific ligands for the mitochondrial DBI receptor (MDR). Journal of Pharmacology and Experimental Therapeutics, 262(3), 971-978.
  • Metri, P. K., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2841.
  • Kumari, S., et al. (2015). Design, Synthesis and Pharmacological Evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic Acid Ethyl Ester Derivatives as Novel Anticonvulsant Agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1092-1099.
  • PubChem. (n.d.). Phenyl N-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)carbamate. Retrieved from [Link]

  • Free, R. B., et al. (2011). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 54(8), 2859–2872.
  • Wang, T., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654.
  • Sharma, D., et al. (2021). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
  • Williams, P. D., et al. (1995). 1-(1-[4-[(N-acetyl-4-piperidinyl)oxy]-2-methoxybenzoyl]piperidin-4-yl)-4H-3,1-benzoxazin-2(1H)-one (L-371,257): a new, orally bioavailable, non-peptide oxytocin antagonist. Journal of Medicinal Chemistry, 38(23), 4634-4636.
  • Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-559.
  • Chatti, I., et al. (2014). Synthesis of novel 1-[5-(4-methoxy-phenyl)-[8][9][10]oxadiazol-2-yl]-piperazine derivatives and evaluation of their in vivo anticonvulsant activity. European Journal of Medicinal Chemistry, 74, 535-544.

  • Wang, Y., et al. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2572.
  • PubChem. (n.d.). Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)-. Retrieved from [Link]

  • Sycheva, Ye. S., et al. (2021). SYNTHESIS, STRUCTURE AND PASS PREDICTED BIOLOGICAL ACTIVITY OF 4-PHENYLNAPHTHOXYBUTYNYLPIPERAZINES. Chemical Journal of Kazakhstan, 2(74), 4-13.
  • Open Ukrainian Citation Index. (n.d.). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor. Retrieved from [Link]

  • Surin, V. R., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 7934-7951.
  • Iikubo, K., et al. (2018). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & Pharmaceutical Bulletin, 66(3), 251-262.
  • Kavitha, C. N., et al. (2013). (4-Methylpiperazin-1-yl)(2,3,4-trimethoxybenzylidene)amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1663.
  • Wikipedia. (n.d.). Quinine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Evaluating the Neuroprotective Potential of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Neuroprotection

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and stroke, represent a significant and growing global health burden. A common pathological hallmark of these conditions is the progressive loss of neuronal structure and function.[1][2][3] The development of therapeutic agents that can protect neurons from damage and death—a strategy known as neuroprotection—is a paramount goal in modern pharmacology.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to investigate the potential neuroprotective effects of the novel compound, {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine, hereafter referred to as Compound Y.

While the specific neuroprotective mechanisms of Compound Y are yet to be fully elucidated, its chemical structure, featuring a piperazine core, suggests potential interactions with multiple cellular pathways implicated in neuronal survival. Piperazine derivatives have been explored for various neurological applications, including as acetylcholinesterase inhibitors and sigma receptor ligands, which can influence neuroinflammation, oxidative stress, and apoptosis.[6][7] These application notes will, therefore, outline a logical, multi-tiered approach to systematically evaluate the efficacy and mechanism of action of Compound Y in both in vitro and in vivo models of neuronal damage.

Hypothesized Mechanism of Action

Based on the structure of Compound Y and the known neuroprotective mechanisms of related compounds, we can hypothesize a multi-faceted mode of action. It is plausible that Compound Y may exert its neuroprotective effects by modulating key signaling pathways involved in apoptosis and oxidative stress. A central hypothesis is that Compound Y may inhibit the intrinsic apoptotic pathway and bolster the cell's endogenous antioxidant defenses.

dot digraph "Hypothesized_Neuroprotective_Pathway_of_Compound_Y" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Hypothesized Neuroprotective Pathway of Compound Y", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Compound_Y [label="Compound Y", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neurotoxic_Insult [label="Neurotoxic Insult\n(e.g., Oxidative Stress, Glutamate)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Increased ROS", shape=ellipse]; Mitochondria [label="Mitochondria"]; Bax [label="Bax Activation", shape=ellipse]; Cytochrome_c [label="Cytochrome c Release", shape=ellipse]; Apoptosome [label="Apoptosome Formation"]; Caspase9 [label="Caspase-9 Activation", shape=ellipse]; Caspase3 [label="Caspase-3 Activation", shape=ellipse]; Apoptosis [label="Apoptosis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2 Activation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant Response Element (ARE)"]; Antioxidant_Enzymes [label="Antioxidant Enzymes\n(e.g., SOD, Catalase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuronal_Survival [label="Neuronal Survival", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Neurotoxic_Insult -> ROS [label="induces"]; ROS -> Mitochondria [label="damages"]; Mitochondria -> Bax [label="triggers"]; Bax -> Cytochrome_c [label="promotes"]; Cytochrome_c -> Apoptosome [label="activates"]; Apoptosome -> Caspase9 [label="activates"]; Caspase9 -> Caspase3 [label="activates"]; Caspase3 -> Apoptosis [label="executes"];

Compound_Y -> Caspase3 [label="inhibits", color="#EA4335", style=dashed]; Compound_Y -> Bax [label="inhibits", color="#EA4335", style=dashed]; Compound_Y -> Nrf2 [label="activates", color="#34A853", style=dashed]; Nrf2 -> ARE [label="binds to"]; ARE -> Antioxidant_Enzymes [label="upregulates"]; Antioxidant_Enzymes -> ROS [label="neutralizes", color="#34A853"]; Antioxidant_Enzymes -> Neuronal_Survival [label="promotes"]; Caspase3 -> Neuronal_Survival [style=invis]; }

Caption: Hypothesized signaling pathway for Compound Y's neuroprotection.

In Vitro Neuroprotection Assays: A Step-by-Step Guide

The initial evaluation of Compound Y's neuroprotective potential should be conducted using in vitro cell-based assays. These assays are crucial for determining the compound's efficacy, optimal concentration range, and primary mechanism of action in a controlled environment.[4][8][9][10]

Neuronal Cell Models and Culture
  • SH-SY5Y Human Neuroblastoma Cells: A commonly used cell line that can be differentiated into a neuronal phenotype, making them suitable for high-throughput screening.

  • Primary Cortical Neurons: Isolated from rodent embryos, these cells offer a more physiologically relevant model of the central nervous system.

General Culture Protocol for SH-SY5Y Cells:

  • Culture SH-SY5Y cells in a T75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

  • For experiments, seed the cells into 96-well or 6-well plates at a desired density (e.g., 1 x 10^4 cells/well for a 96-well plate).

  • Allow cells to adhere and grow for 24 hours before treatment.[11]

Induction of Neurotoxicity

To mimic the pathological conditions of neurodegenerative diseases, neuronal cells can be exposed to various neurotoxic agents.

  • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[12]

  • Excitotoxicity: Glutamate.

  • Amyloid Toxicity: Amyloid-beta (Aβ) peptides.[10]

Cell Viability Assays

Cell viability assays are fundamental to assessing the protective effects of Compound Y against neurotoxic insults.[13][14]

MTT Assay Protocol: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]

  • Seed neuronal cells in a 96-well plate and treat with various concentrations of Compound Y for 2-24 hours.

  • Introduce the neurotoxic agent and incubate for the appropriate duration.

  • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well.

  • Allow the plate to stand overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

Table 1: Experimental Layout for MTT Assay

Well DesignationCompound YNeurotoxic AgentPurpose
A1-A12--Untreated Control
B1-B12-+Toxin Control
C1-H12Graded Concentrations+Test Groups
Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism in many neurodegenerative diseases.[1][2][3][17]

Caspase-3/7 Activity Assay (Fluorometric): This assay measures the activity of executioner caspases-3 and -7, which are central to the apoptotic pathway.[18][19][20][21][22]

  • Induce apoptosis in neuronal cells in the presence or absence of Compound Y.

  • Lyse the cells and prepare the cell lysate.

  • Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-AMC).

  • Incubate at 37°C for 1-2 hours.

  • Measure the fluorescence with an excitation at 380 nm and emission between 420-460 nm.[19]

  • The amount of fluorescence is proportional to the caspase-3 activity.

G

Caption: General workflow for in vitro neuroprotection assays.

Oxidative Stress Assays

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[23][24][25]

Reactive Oxygen Species (ROS) Measurement: The DCFDA assay is a common method for measuring intracellular ROS levels.[26]

  • Treat cells with Compound Y, followed by the neurotoxic agent.

  • Add DCFDA to the cells and incubate.

  • In the presence of ROS, DCFDA is oxidized to the highly fluorescent DCF.

  • Measure the fluorescence using a microplate reader or flow cytometer.

  • Quantify the relative ROS levels as a percentage of the control group.[11]

Superoxide Dismutase (SOD) Activity Assay: This assay measures the activity of SOD, a key antioxidant enzyme.[12][24]

  • After treatment, lyse the cells and collect the supernatant.

  • Use a commercially available SOD activity assay kit.

  • The assay typically involves a colorimetric reaction that is inhibited by SOD.

  • Measure the absorbance and calculate the SOD activity according to the manufacturer's instructions.

Table 2: Summary of In Vitro Assays

AssayParameter MeasuredPrinciple
MTT Cell Viability/Metabolic ActivityReduction of tetrazolium salt to formazan by mitochondrial dehydrogenases.[15]
Caspase-3/7 Activity ApoptosisCleavage of a fluorogenic substrate by activated caspases.[18][20]
DCFDA Intracellular ROSOxidation of non-fluorescent DCFDA to fluorescent DCF by ROS.
SOD Activity Antioxidant Enzyme ActivityMeasures the enzymatic activity of superoxide dismutase.[12]

In Vivo Neuroprotection Models

Following promising in vitro results, the neuroprotective effects of Compound Y should be evaluated in animal models of neurodegenerative diseases.[27][28][29]

Animal Models
  • Stroke Model: Middle cerebral artery occlusion (MCAO) in rodents is a widely used model of ischemic stroke.[28]

  • Parkinson's Disease Model: The 6-OHDA or MPTP-induced models in rodents mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[12][29]

Experimental Protocol for a Stroke Model (MCAO)
  • Animal Preparation: Anesthetize adult male rodents (e.g., Sprague-Dawley rats).

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament.

  • Compound Administration: Administer Compound Y (intravenously or intraperitoneally) at various doses either before or after the ischemic insult.

  • Behavioral Testing: At various time points post-MCAO, assess neurological deficits using standardized behavioral tests (e.g., neurological deficit score, rotarod test).

  • Histological Analysis: At the end of the experiment, perfuse the animals and collect the brains.

  • Infarct Volume Measurement: Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

  • Immunohistochemistry: Perform immunohistochemical staining for markers of apoptosis (e.g., cleaved caspase-3) and neuronal survival (e.g., NeuN).

G

Caption: Experimental workflow for in vivo neuroprotection studies.

Conclusion

The protocols and application notes provided in this document offer a robust framework for the systematic evaluation of the neuroprotective potential of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine (Compound Y). By employing a combination of in vitro and in vivo assays, researchers can gain valuable insights into the compound's efficacy, mechanism of action, and therapeutic potential for the treatment of neurodegenerative diseases. The successful execution of these studies will be a critical step in the preclinical development of this promising new chemical entity.

References

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Cell death assays for neurodegenerative disease drug discovery. PMC - NIH. [Link]

  • Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE. [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC - NIH. [Link]

  • Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. PubMed. [Link]

  • Caspase Protocols in Mice. PMC - PubMed Central - NIH. [Link]

  • Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems. In Vivo. [Link]

  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database - NCBI. [Link]

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PMC - PubMed Central. [Link]

  • Apoptosis in neurodegenerative disorders. ScienceDirect. [Link]

  • Assessment of cell viability in primary neuronal cultures. PubMed - NIH. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. [Link]

  • Scheme of the in vivo neuroprotection experiment. ResearchGate. [Link]

  • Neuronal Cell Death Mechanisms in Major Neurodegenerative Diseases. MDPI. [Link]

  • Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. MDPI. [Link]

  • Insights on aspects of apoptosis in neurodegenerative disorders: a comprehensive review. Open Exploration Publishing. [Link]

  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PMC - PubMed Central. [Link]

  • An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. MDPI. [Link]

  • Potential of Therapeutic Small Molecules in Apoptosis Regulation in the Treatment of Neurodegenerative Diseases: An Updated Review. MDPI. [Link]

  • In vitro neurology assays. InnoSer. [Link]

  • The Multifaceted Role of Irisin in Neurological Disorders: A Systematic Review Integrating Preclinical Evidence with Clinical Observations. MDPI. [Link]

  • Oxidative Stress and Alterations in the Antioxidative Defense System in Neuronal Cells Derived from NPC1 Patient-Specific Induced Pluripotent Stem Cells. MDPI. [Link]

  • Nutraceutical Antioxidants as Novel Neuroprotective Agents. MDPI. [Link]

  • Susceptibility to Oxidative Stress Is Determined by Genetic Background in Neuronal Cell Cultures. eNeuro. [Link]

  • Screening Assay: Oxidative Stress In Feline Astrocyte Cell Line, G355-5 l Protocol Preview. JoVE. [Link]

  • Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. PubMed. [Link]

  • Phenyl N-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)carbamate. PubChem. [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]

  • Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. PubMed. [Link]

  • Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)-. PubChem. [Link]

  • Structural Modifications of Neuroprotective Anti-Parkinsonian (−)-N6-(2-(4-(Biphenyl-4-yl)piperazin-1-yl)-ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine (D-264): An Effort toward the Improvement. PubMed Central - NIH. [Link]

  • Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. PubMed. [Link]

  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PMC - PubMed Central. [Link]

  • Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. PubMed Central. [Link]

  • Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk. Molbase. [Link]

Sources

Application Notes and Protocols for {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine in Anticonvulsant Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the preclinical evaluation of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine (MBPPA) as a potential anticonvulsant agent. Recognizing the therapeutic potential of phenylpiperazine derivatives, this document outlines a structured, multi-phase experimental approach, from initial in vivo screening to preliminary mechanistic insights. The protocols are designed to ensure scientific rigor, offering detailed, step-by-step methodologies and explaining the causal logic behind experimental choices. This document serves as an in-depth technical resource for professionals engaged in the discovery and development of novel antiepileptic drugs.

Introduction: Scientific Rationale

Epilepsy is a prevalent neurological disorder characterized by recurrent, unprovoked seizures, necessitating the development of new therapeutic agents with improved efficacy and safety profiles.[1][2] Phenylpiperazine derivatives represent a promising class of compounds for central nervous system disorders, with many exhibiting significant anticonvulsant activity.[3][4] The molecular structure of MBPPA, featuring a methoxybenzoyl group attached to a phenylpiperazine core, suggests potential interactions with key neuronal targets implicated in seizure modulation. These targets may include voltage-gated ion channels or neurotransmitter receptors.[5][6] This guide details a systematic workflow to rigorously assess the anticonvulsant potential of MBPPA.

Preclinical Evaluation Workflow

A logical, tiered approach is crucial for the efficient evaluation of a novel anticonvulsant candidate. The workflow below progresses from broad initial screening to more specific neurotoxicity and mechanistic assessments.

pre_clinical_workflow cluster_phase1 Phase 1: Initial In Vivo Screening cluster_phase2 Phase 2: Safety & Potency cluster_phase3 Phase 3: Mechanistic Investigation A Compound Formulation & Purity Verification B Maximal Electroshock Seizure (MES) Test A->B Generalized Seizures C Subcutaneous Pentylenetetrazol (scPTZ) Test A->C Absence/Myoclonic Seizures D Neurotoxicity Assessment (Rotarod Test) B->D If Active C->D If Active E Dose-Response Analysis (ED50 & TD50 Determination) D->E Determine Therapeutic Window F Calculation of Protective Index (PI) E->F Quantify Safety Margin G Receptor Binding Assays (GABA-A, NMDA) F->G Elucidate Mechanism of Action H Ion Channel Studies (e.g., Voltage-gated Na+ channels) F->H Elucidate Mechanism of Action

Figure 1: A multi-phase workflow for the preclinical evaluation of MBPPA's anticonvulsant properties.

Core Experimental Protocols

Compound Formulation and Administration

Causality: A consistent and appropriate vehicle is critical for ensuring uniform bioavailability of the test compound. For initial preclinical screening in rodents, intraperitoneal (i.p.) administration is a standard and effective route for rapid absorption.

Protocol:

  • Vehicle Preparation: Prepare a 0.5% w/v methylcellulose or carboxymethylcellulose (CMC) solution in sterile distilled water. A small amount of a surfactant like Tween 80 may be added to improve the suspension of hydrophobic compounds.

  • MBPPA Suspension: Accurately weigh the required amount of MBPPA. Create a paste by triturating the compound with a small volume of the vehicle.

  • Final Dilution: Gradually add the remaining vehicle to the paste while vortexing or stirring continuously to achieve the desired final concentration for dosing.

  • Administration: Administer the suspension to mice or rats via intraperitoneal (i.p.) injection. The typical injection volume is 10 mL/kg of body weight. Ensure the suspension is thoroughly mixed before each administration.

Primary Anticonvulsant Screening

Causality: The Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests are clinically validated models for the initial discovery of anticonvulsant drugs.[7][8] The MES test is highly predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against absence and myoclonic seizures.[8][9]

Protocol: Maximal Electroshock Seizure (MES) Test [10][11]

  • Animal Acclimatization: Use male Swiss albino mice (20-25g) acclimatized to the laboratory for at least one week.

  • Dosing: Administer MBPPA or vehicle to groups of 8-10 animals. Initial screening doses of 30, 100, and 300 mg/kg are standard.

  • Pretreatment Time: Induce seizures at the presumed time of peak compound effect, typically 30 to 60 minutes post-administration.

  • Seizure Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal or ear-clip electrodes.

  • Endpoint Assessment: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the percentage of animals protected in each treatment group.

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test [9][12]

  • Animal Acclimatization: As per the MES test protocol.

  • Dosing: Administer MBPPA or vehicle as described above.

  • Seizure Induction: At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously. This dose should be predetermined to induce clonic seizures in over 95% of control animals.

  • Observation: Observe the animals for 30 minutes post-PTZ administration.

  • Endpoint Assessment: Protection is defined as the absence of generalized clonic seizures lasting more than 5 seconds within the observation period.

  • Data Analysis: Calculate the percentage of animals protected in each group.

Table 1: Interpretation of Initial Screening Results

Test ModelHuman Seizure Type ModeledPositive Result for MBPPAImplied Primary Mechanism of Action
MES Generalized Tonic-Clonic[8]Abolition of tonic hindlimb extensionBlockade of voltage-gated sodium channels.[13][14]
scPTZ Absence, Myoclonic[7]Absence of generalized clonic seizuresEnhancement of GABAergic neurotransmission.[12]
Neurotoxicity Assessment

Causality: It is imperative to distinguish specific anticonvulsant activity from non-specific motor impairment. The rotarod test is a robust and widely accepted method for evaluating motor coordination and potential neurological deficits induced by a test compound.[15][16]

Protocol: Rotarod Test [17][18]

  • Animal Training: Train mice to remain on a rotating rod (e.g., 3 cm diameter, accelerating from 4 to 40 rpm over 300 seconds) for a predetermined period.[17] Only animals that successfully complete the training should be included in the study.

  • Dosing: Administer the same doses of MBPPA used in the seizure models.

  • Testing: At the time of peak effect, place each animal on the accelerating rotarod.

  • Endpoint Measurement: Record the latency to fall from the rod for each animal. A significant decrease in performance time compared to the vehicle-treated group indicates neurotoxicity.

  • Data Analysis: Compare the mean latency to fall across all groups using appropriate statistical methods (e.g., ANOVA).

Advanced Characterization: Potency and Mechanistic Insights

If MBPPA demonstrates promising activity in the initial screens, further investigation is warranted to quantify its potency and elucidate its mechanism of action.

Dose-Response and Protective Index

Workflow: ED₅₀, TD₅₀, and Protective Index (PI) Determination

  • Dose Selection: Based on initial results, select a range of at least 4-5 doses to establish a dose-response curve for both anticonvulsant efficacy and neurotoxicity.

  • Efficacy (ED₅₀): Perform the MES or scPTZ test with the selected doses to determine the median effective dose (ED₅₀), the dose at which 50% of the animals are protected.

  • Toxicity (TD₅₀): Use the rotarod test to determine the median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment.

  • PI Calculation: The Protective Index (PI = TD₅₀ / ED₅₀) provides a crucial measure of the compound's safety margin. A larger PI is indicative of a more favorable safety profile.

protective_index_flow A Administer Graded Doses of MBPPA B Anticonvulsant Test (MES or scPTZ) A->B C Neurotoxicity Test (Rotarod) A->C D Quantify % Protection B->D E Quantify % Impairment C->E F Probit Analysis Calculate ED50 D->F G Probit Analysis Calculate TD50 E->G H Calculate Protective Index PI = TD50 / ED50 F->H G->H

Figure 2: Workflow for the determination of the Protective Index (PI).

Preliminary Mechanistic Studies

Causality: The results from the MES and scPTZ tests provide initial hypotheses about the mechanism of action. Further in vitro assays can provide direct evidence of molecular targets.

  • Voltage-Gated Sodium Channels: Since activity in the MES test suggests interaction with sodium channels, a radioligand binding assay using [³H]batrachotoxin or functional electrophysiology studies can confirm this hypothesis.[5][19]

  • GABAergic System: Activity in the scPTZ test points towards GABAergic modulation. A GABA-A receptor binding assay using [³H]muscimol or [³H]flunitrazepam can be employed to investigate this possibility.[20][21][22]

  • Glutamatergic System: As dysregulation of excitatory neurotransmission is a key factor in epilepsy, assessing MBPPA's affinity for NMDA or AMPA receptors could also be valuable.[23][24][25]

Protocol: GABA-A Receptor Binding Assay (Example) [20][26]

  • Membrane Preparation: Homogenize rat brains in a sucrose buffer. Perform a series of centrifugations to isolate the crude synaptic membrane fraction.

  • Binding Assay: Incubate the prepared membranes with a radioligand (e.g., [³H]muscimol) and varying concentrations of MBPPA.

  • Non-Specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., GABA).

  • Termination and Quantification: Terminate the reaction by rapid filtration and wash the filters. Quantify the radioactivity bound to the filters using liquid scintillation spectrometry.

  • Data Analysis: Calculate the specific binding and determine the inhibitory constant (Ki) of MBPPA for the GABA-A receptor.

Conclusion

This document provides a robust and scientifically-grounded framework for the preclinical investigation of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine as a novel anticonvulsant candidate. By adhering to these detailed protocols, researchers can generate high-quality, reproducible data essential for advancing this compound through the drug development pipeline. The structured progression from broad in vivo screening to specific mechanistic studies ensures a thorough evaluation of both the efficacy and safety of MBPPA.

References

  • Abnoos, M., et al. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. DARU Journal of Pharmaceutical Sciences, 25(1), 1-10. Available from: [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Molecules, 20(4), 6884-6905. Available from: [Link]

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Available from: [Link]

  • De Sarro, G., et al. (1999). NMDA antagonists: antiepileptic-neuroprotective drugs with diversified neuropharmacological profiles. Current Pharmaceutical Design, 5(10), 817-832. Available from: [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Available from: [Link]

  • Gaikwad, P. P., et al. (2021). The Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-S), 214-221. Available from: [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Available from: [Link]

  • JoVE. (2024). Antiepileptic Drugs: Glutamate Antagonists. Available from: [Link]

  • JoVE. (2024). Antiepileptic Drugs: Sodium Channel Blockers. Available from: [Link]

  • Kaminski, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5836-5839. Available from: [Link]

  • Löscher, W. (2017). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neuropharmacology, 127, 1-13. Available from: [Link]

  • Luszczki, J. J. (2009). Third-generation antiepileptic drugs: mechanisms of action, pharmacokinetics and interactions. Pharmacological Reports, 61(2), 197-216. Available from: [Link]

  • Mantoan, L., & Walker, M. C. (2011). Mechanisms of action of antiepileptic drugs. Epilepsy Research and Treatment, 2011, 280891. Available from: [Link]

  • Obniska, J., et al. (2009). Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione. European Journal of Medicinal Chemistry, 44(5), 2224-2233. Available from: [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Available from: [Link]

  • Rajput, M. A., et al. (2021). Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. Bioorganic Chemistry, 115, 105230. Available from: [Link]

  • Slideshare. (n.d.). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Available from: [Link]

  • Slideshare. (n.d.). Pre clinical screening of anti epileptic drugs. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Available from: [Link]

  • Tiwari, M., et al. (2015). Design, Synthesis and Pharmacological Evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic Acid Ethyl Ester Derivatives as Novel Anticonvulsant Agents. Bioorganic & Medicinal Chemistry Letters, 25(5), 1144-1149. Available from: [Link]

  • White, H. S. (2003). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Epilepsy Research, 56(1), 1-10. Available from: [Link]

Sources

Application Notes and Protocols for the In Vitro Cytotoxicity Evaluation of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of a novel chemical entity's cytotoxic potential is a cornerstone of the preclinical drug discovery process.[1][2] These assessments are critical for identifying compounds that can selectively target diseased cells, such as in oncology, while minimizing harm to healthy tissues.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of the cytotoxic properties of the novel compound {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine. We detail a multi-assay strategy, beginning with a primary assessment of metabolic viability (MTT assay), followed by an evaluation of membrane integrity (LDH assay), and culminating in a mechanistic investigation into the mode of cell death (Annexin V/PI apoptosis assay). This structured approach ensures a thorough characterization of the compound's cytotoxic profile, from determining its potency (IC50) to understanding its mechanism of action.

Compound Profile and Handling

Compound: {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine Molecular Structure:

Rationale for Cytotoxicity Screening: Piperazine derivatives are prevalent scaffolds in medicinal chemistry, with numerous examples demonstrating a wide range of biological activities, including anticancer properties.[4][5] The unique structural motifs of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine warrant a thorough investigation of its effect on cell viability and proliferation.

Stock Solution Preparation (10 mM):

  • Safety First: Handle the compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Calculation: Determine the required mass of the compound to prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO).

  • Dissolution: Carefully weigh the compound and dissolve it in high-purity, sterile DMSO. Vortex or sonicate gently until the compound is fully dissolved.

  • Aliquoting & Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

Causality Insight: DMSO is a common solvent for novel compounds, but it can exhibit cytotoxicity at higher concentrations. It is critical to ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to prevent solvent-induced artifacts.[1]

Foundational Concepts in Cytotoxicity Assessment

Understanding the fundamental mechanisms of cell death is crucial for interpreting experimental results.

  • Cell Viability: A measure of the proportion of live, healthy cells in a population. Assays often measure metabolic activity or the presence of ATP.[6]

  • Cytotoxicity: The quality of being toxic to cells, leading to cell damage or death.[7]

  • Apoptosis: A form of programmed cell death characterized by distinct morphological features such as cell shrinkage, membrane blebbing, and DNA fragmentation. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8]

  • Necrosis: A form of cell death resulting from acute cellular injury, characterized by the loss of plasma membrane integrity and the release of intracellular components into the surrounding environment.[9]

  • Half-Maximal Inhibitory Concentration (IC50): A quantitative measure of the potency of a substance in inhibiting a specific biological function. In this context, it is the concentration of the compound required to reduce cell viability by 50% compared to an untreated control.[10][11] A lower IC50 value indicates a more potent compound.[12]

Overall Experimental Workflow

A systematic approach is essential for obtaining reliable and reproducible data. The workflow begins with compound preparation and cell culture, proceeds through a series of tiered cytotoxicity assays, and concludes with rigorous data analysis to determine the compound's cytotoxic profile and potency.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting Compound_Prep Compound Stock Preparation (10 mM in DMSO) Cell_Culture Cell Line Seeding (e.g., HeLa, MCF-7) Dose_Response Dose-Response Treatment (24h, 48h, 72h) Cell_Culture->Dose_Response MTT_Assay Primary Screen: MTT Assay (Viability) Dose_Response->MTT_Assay LDH_Assay Secondary Screen: LDH Assay (Necrosis) Dose_Response->LDH_Assay Apoptosis_Assay Mechanistic Study: Annexin V/PI Assay Dose_Response->Apoptosis_Assay Data_Acquisition Data Acquisition (Spectrophotometer, Flow Cytometer) Apoptosis_Assay->Data_Acquisition IC50_Calc IC50 Calculation & Dose-Response Curve Fitting Data_Acquisition->IC50_Calc MoA_Report Mechanism of Action Characterization Data_Acquisition->MoA_Report

Caption: High-level workflow for in vitro cytotoxicity evaluation.

Detailed Experimental Protocols

Protocol 4.1: MTT Assay for Cell Viability

Principle: This colorimetric assay measures cellular metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14][15]

Materials:

  • Selected cell line (e.g., HeLa, MCF-7)

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light[15][16]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control (e.g., Doxorubicin)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

  • Controls: Include the following controls on each plate:

    • Untreated Control: Cells treated with medium only.

    • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the experiment (e.g., 0.5%).[1]

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

    • Medium Blank: Wells with medium only (no cells) to subtract background absorbance.[16]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, protected from light.[16]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14][16]

Protocol 4.2: LDH Release Assay for Membrane Integrity

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[17][18] LDH is a stable cytosolic enzyme that is rapidly released upon cell lysis, making it an excellent biomarker for necrosis or late-stage apoptosis.[18][19] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[18]

Materials:

  • Cells and compound-treated plates (prepared as in Protocol 4.1).

  • Commercially available LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution).

  • Lysis Buffer (provided in kit or 10X Triton X-100) for maximum LDH release control.

Step-by-Step Methodology:

  • Prepare Controls: On a separate set of wells treated identically to the main experiment, prepare the maximum LDH release control. About 45 minutes before the end of the compound incubation period, add 10 µL of 10X Lysis Buffer to these wells.[20][21]

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[20]

  • Reaction Incubation: Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants. Incubate for 30 minutes at room temperature, protected from light.[20]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[20]

Protocol 4.3: Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cell populations.[2][9] Annexin V, a calcium-dependent protein, has a high affinity for phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[9][22]

Materials:

  • 6-well plates

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)[22]

  • Cold PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the trypsinized cells with the medium collected earlier.

  • Washing: Centrifuge the cell suspension at ~300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[8][9]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[22]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1][22]

  • Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.[22]

  • Flow Cytometry Analysis: Analyze the stained cells immediately (within 1 hour) using a flow cytometer.

Data Analysis and Interpretation

MTT and LDH Assays:

  • Background Subtraction: Subtract the average absorbance of the medium blank wells from all other readings.

  • Calculate Percentage Viability/Cytotoxicity:

    • For MTT: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • For LDH: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100.

  • Dose-Response Curve: Plot the percentage viability (or inhibition) against the logarithm of the compound concentration.[23] This typically generates a sigmoidal (S-shaped) curve.[24][25]

  • IC50 Determination: Use non-linear regression analysis (four-parameter logistic model) with software like GraphPad Prism to fit the dose-response curve and determine the IC50 value.[10][26]

G xaxis Log [Compound Concentration] yaxis % Cell Viability origin 7,0 7,0 origin->7,0 0,5 0,5 origin->0,5 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 ic50_point ic50_x IC50 ic50_point->ic50_x ic50_y 50% ic50_y->ic50_point 100% 100% 0% 0% Top Plateau Top Plateau Bottom Plateau Bottom Plateau

Caption: Conceptual dose-response curve for IC50 determination.

Annexin V/PI Assay Interpretation: The flow cytometry data is typically displayed as a quadrant plot:

  • Lower-Left (Q4: Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Q3: Annexin V+ / PI-): Early apoptotic cells.[22]

  • Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.[9]

  • Upper-Left (Q1: Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

G X_Axis Annexin V-FITC → Y_Axis Propidium Iodide (PI) → Origin 5,0 5,0 Origin->5,0 0,5 0,5 Origin->0,5 Q1 Q1 (Necrotic) Annexin V- / PI+ Q2 Q2 (Late Apoptotic/Necrotic) Annexin V+ / PI+ Q3 Q3 (Early Apoptotic) Annexin V+ / PI- Q4 Q4 (Live) Annexin V- / PI-

Caption: Interpretation of Annexin V/PI flow cytometry quadrants.

Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison. Data are typically presented as the mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Cytotoxicity of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
HeLaCervical Carcinoma4812.5 ± 1.3
MCF-7Breast Adenocarcinoma4828.7 ± 3.1
A549Lung Carcinoma4818.2 ± 2.5
HEK293Normal Kidney48> 100

This table presents hypothetical data for illustrative purposes.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • MSDT. (n.d.). Dose-Response Curves - Toxicology. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay. Retrieved from [Link]

  • StudySmarter. (2024). Dose-Response Curve: Explained & Law Applications. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]

  • XCellR8. (n.d.). Cytotoxicity Test. Retrieved from [Link]

  • Nelson Labs. (n.d.). Cytotoxicity Test. Retrieved from [Link]

  • MDPI. (2021). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved from [Link]

  • PubMed. (2014). Protective effects of a piperazine derivative against aluminium-induced neurotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Retrieved from [Link]

  • PubMed. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Retrieved from [Link]

  • PubMed. (1997). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Retrieved from [Link]

  • PubMed. (2007). Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. Retrieved from [Link]

  • PubMed. (2015). Design, Synthesis and Pharmacological Evaluation of N-[4-(4-(alkyl/aryl/heteroaryl)-piperazin-1-yl)-phenyl]-carbamic Acid Ethyl Ester Derivatives as Novel Anticonvulsant Agents. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine. The compound, a complex piperazine derivative, is relevant in pharmaceutical development as an active pharmaceutical ingredient (API) or a key intermediate. The developed method is stability-indicating, proven by a comprehensive forced degradation study, ensuring it can accurately measure the analyte in the presence of its degradation products and related impurities. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction and Scientific Rationale

{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine is a molecule featuring multiple functional groups, including a piperazine core, a secondary aniline amine, and a methoxybenzoyl moiety. This complex structure is common in modern pharmacophores.[3][4] Accurate quantification is critical for ensuring quality, stability, and safety in drug development and manufacturing.

The presence of strong chromophores (the benzoyl and phenyl groups) in the molecule's structure makes UV spectrophotometric detection a highly suitable and sensitive choice.[5][6] The method described herein utilizes a C18 stationary phase, which is ideal for retaining moderately non-polar compounds like the target analyte. A key challenge in analyzing basic compounds like this piperazine derivative is controlling their ionization state to achieve symmetric peak shapes and reproducible retention. Our method addresses this by employing an acidified mobile phase, which ensures the consistent protonation of the basic nitrogen atoms, thereby mitigating undesirable interactions with the silica backbone of the stationary phase.

This document serves as a complete guide for researchers and quality control analysts, providing a detailed protocol, the scientific justification for methodological choices, and a full validation summary.

Chromatographic Method and Materials

Instrumentation and Equipment
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Ultrasonic bath.

  • Class A volumetric glassware.

Reagents and Standards
  • Reference Standard: {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine (purity ≥ 99.5%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

  • Orthophosphoric acid (AR grade).

  • Water (Milli-Q or equivalent HPLC grade).

  • For forced degradation studies: Hydrochloric acid (37%), Sodium hydroxide (pellets), Hydrogen peroxide (30%).

Chromatographic Conditions

All quantitative parameters are summarized in the table below for clarity.

ParameterCondition
Instrument Agilent 1260 Infinity II, Waters Alliance e2695 or equivalent[7]
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., LiChrosorb® RP-18)[8][9][10]
Mobile Phase Acetonitrile : 25 mM Phosphate Buffer (pH 3.0) (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C[7]
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Diluent Mobile Phase

Scientist's Note (Justification of Parameters):

  • Column: A C18 column provides excellent retention for the moderately hydrophobic analyte. The 250 mm length ensures sufficient resolution from potential impurities.

  • Mobile Phase: The acetonitrile/buffer ratio was optimized for an ideal retention time (typically 6-8 minutes) and good peak shape. The pH of 3.0 ensures the protonation of the piperazine and aniline nitrogens (pKa of piperazine is ~9.73), leading to a single ionic species and preventing peak tailing.[11]

  • Temperature: Maintaining a constant column temperature of 35°C ensures reproducible retention times and reduces viscosity, improving efficiency.[7]

  • Wavelength: The analyte contains multiple aromatic rings, resulting in strong UV absorbance. While 254 nm provides excellent sensitivity, a PDA detector should be used to confirm the absorption maximum (λmax) during method development.

Experimental Protocols

Preparation of Solutions
  • 25 mM Phosphate Buffer (pH 3.0): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 55:45 (v/v) ratio. Degas by sonication for 15 minutes before use.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (50 µg/mL): Accurately weigh an amount of the test sample equivalent to 25 mg of the API into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution to 50 mL with the diluent.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified. Inject the Working Standard Solution (50 µg/mL) five times and evaluate the parameters against the acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
% RSD of Peak Area ≤ 1.0% for 5 replicate injections
% RSD of Retention Time ≤ 1.0% for 5 replicate injections

Scientist's Note: SST ensures that the analytical system is performing correctly on the day of analysis, guaranteeing the validity of the results generated. These criteria are based on standard pharmaceutical industry practices and regulatory expectations.[1]

HPLC Analysis Workflow

The overall process from sample preparation to final result is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase & Diluent P2 Prepare Standard & Sample Solutions P1->P2 A1 Equilibrate HPLC System P2->A1 A2 Perform System Suitability Test (SST) A1->A2 D1 Integrate Chromatograms A3 Inject Blank, Standard, & Sample Solutions A2->A3 A3->D1 D2 Calculate Concentration using External Standard Method D1->D2 D3 Report Results D2->D3

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation Protocol (ICH Q2(R1))

This method was fully validated to demonstrate its suitability for its intended purpose.[12][13]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] Forced degradation studies are essential to establish the stability-indicating nature of the method.[15]

Protocol: A sample solution (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid API stored at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).[16]

Results: The method successfully separated the main analyte peak from all degradation products formed under stress conditions. Peak purity analysis using a PDA detector confirmed that the analyte peak was spectrally pure in all cases, demonstrating the method's specificity.

Linearity

A series of solutions were prepared from the stock solution at concentrations ranging from 10 to 75 µg/mL (20% to 150% of the working concentration). The calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

Accuracy (% Recovery)

Accuracy was determined by the standard addition method. The sample solution was spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the working concentration). Each level was prepared in triplicate.

Acceptance Criterion: Mean recovery should be between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six individual preparations of the sample solution (at 100% concentration) were analyzed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability test was repeated on a different day by a different analyst using a different HPLC system.

Acceptance Criterion: % RSD for the sets of measurements should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

Robustness

The reliability of the method was tested by making small, deliberate variations in the chromatographic conditions. The effect on system suitability parameters was observed.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 2 °C (33 °C and 37 °C).

  • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

Acceptance Criterion: System suitability parameters must remain within the established limits for all tested variations.

Validation Workflow Logic

The logical progression for validating the analytical method is illustrated below.

Validation_Workflow Start Method Development Complete Specificity Specificity (Forced Degradation) Start->Specificity Robustness Robustness Start->Robustness Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Specificity->Accuracy Precision Precision (Repeatability & Intermediate) Specificity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Validated Method Validated Accuracy->Validated Precision->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Logical flow for HPLC method validation parameters.

Conclusion

The RP-HPLC method described in this application note is rapid, simple, and reliable for the quantification of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust. The successful forced degradation study establishes its stability-indicating capability, making it suitable for routine quality control analysis and stability studies of the drug substance and its formulations.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • SpringerLink. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. [Link]

  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Scientific Research Publishing. (n.d.). ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. [Link]

  • Pharmaceutical Technology. (2021). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]

  • CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • LookChem. (n.d.). Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk. [Link]

  • Semantic Scholar. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • PubChem. (n.d.). 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline. [Link]

  • ResearchGate. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • ResearchGate. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing. [Link]

  • International Journal of Trend in Scientific Research and Development. (2018). A Review on Analytical Methods for Piperazine Determination. [Link]

  • PubChem. (n.d.). Phenyl N-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)carbamate. [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • GSRS. (n.d.). 4-(4-(4-METHOXYPHENYL)-1-PIPERAZINYL)BENZENAMINE. [Link]

  • PubMed. (2014). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. [Link]

  • MDPI. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • PubMed. (2023). Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. [Link]

  • NIST. (n.d.). Benzenamine, 4-(phenylazo)-. [Link]

  • NIH. (2021). Crystal-structure studies of 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate, 4-phenylpiperazin-1-ium 4-methoxybenzoate monohydrate, 4-phenylpiperazin-1-ium 4-methylbenzoate monohydrate and 4-phenylpiperazin-1-ium trifluoroacetate 0.12-hydrate. [Link]

Sources

Application Note: Preclinical Efficacy Evaluation of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine in Rodent Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine, hereafter referred to as "Cpd-X," is a novel chemical entity featuring a piperazine moiety. This structural class is prevalent in compounds targeting central nervous system (CNS) disorders, often exhibiting activity at dopamine and serotonin receptors.[1][2] Many piperazine derivatives function as antipsychotics, antidepressants, or anxiolytics by modulating monoamine pathways.[2][3] Based on its structural alerts, Cpd-X is hypothesized to possess a dual mechanism of action as a Dopamine D2 receptor (D2R) antagonist and a Serotonin 5-HT1A receptor partial agonist .

This profile suggests therapeutic potential for complex neuropsychiatric disorders like schizophrenia, which involves dopamine dysregulation, and affective disorders such as anxiety and depression, where serotonergic pathways are implicated.[4][5][6] This application note provides a comprehensive, tiered strategy for evaluating the in vivo efficacy of Cpd-X using established and validated rodent behavioral models. The described protocols are designed to test the primary mechanistic hypotheses and predict therapeutic utility.

Part I: Strategic Framework for In Vivo Efficacy Testing

A logical, phased approach is critical to robustly characterize the therapeutic potential of Cpd-X. The workflow should progress from confirming target engagement to assessing efficacy in behavioral models that recapitulate specific symptom domains of human disorders.

G cluster_0 Phase 1: Target Engagement & PD cluster_1 Phase 2: Antipsychotic Efficacy Models cluster_2 Phase 3: Affective Disorder Models TE Target Engagement (Receptor Occupancy) PD Pharmacodynamics (Neurochemical Readouts) TE->PD Confirms functional consequence POS Positive Symptom Models (e.g., Hyperlocomotion) PD->POS Informs dose selection NEG Negative/Cognitive Models (e.g., Social Interaction, PPI) POS->NEG Builds comprehensive psychosis profile ANX Anxiolytic Models (e.g., Elevated Plus Maze) POS->ANX Broadens therapeutic profile DEP Antidepressant Models (e.g., Forced Swim Test) ANX->DEP

Caption: Phased approach for preclinical evaluation of Cpd-X.

Part II: Animal Models for Antipsychotic Efficacy (D2R Antagonism)

The primary hypothesis is that Cpd-X ameliorates psychosis-like behaviors via D2R antagonism.[7] Animal models for this purpose are well-established and typically rely on pharmacologically induced states that mimic aspects of psychosis.[8]

Rationale for Model Selection

The "dopamine hypothesis of schizophrenia" posits that hyperactive dopamine signaling, particularly at D2 receptors in subcortical regions, underlies psychotic symptoms.[9] Therefore, the most direct test of Cpd-X's potential is its ability to block behaviors induced by dopamine-releasing agents (e.g., amphetamine) or NMDA receptor antagonists (e.g., phencyclidine, PCP), which indirectly increase dopaminergic tone.[8][10][11]

G cluster_0 Dopaminergic Synapse Pre Presynaptic Neuron Dopamine (DA) Vesicles Post Postsynaptic Neuron D2 Receptors Pre:f1->Post:f1 DA Binds Psychosis-like\nBehaviors Psychosis-like Behaviors Post->Psychosis-like\nBehaviors Signal Transduction Amp Amphetamine Amp->Pre:f1 Induces DA Release CpdX Cpd-X CpdX->Post:f1 Blocks DA Binding

Caption: Cpd-X mechanism in a hyperdopaminergic state model.

Model 1: Amphetamine-Induced Hyperlocomotion

This model assesses a compound's ability to block the psychostimulant effects of amphetamine, a classic screening method for D2R antagonist activity predictive of antipsychotic efficacy.[12][13][14]

Protocol 1: Reversal of Amphetamine-Induced Hyperlocomotion in Mice

  • Animals: Male C57BL/6J mice (8-10 weeks old), group-housed.[15] Allow at least a 1-hour acclimation period in the testing room.[16]

  • Apparatus: Standard locomotor activity chambers equipped with infrared photobeams (e.g., 40 x 40 cm).

  • Experimental Groups (n=8-10 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + D-Amphetamine (e.g., 2.5 mg/kg, i.p.)

    • Group 3: Cpd-X (Dose 1) + D-Amphetamine

    • Group 4: Cpd-X (Dose 2) + D-Amphetamine

    • Group 5: Cpd-X (Dose 3) + D-Amphetamine

    • Group 6 (Positive Control): Haloperidol (e.g., 0.1 mg/kg, s.c.) + D-Amphetamine[10]

  • Procedure:

    • Administer Cpd-X, Haloperidol, or Vehicle via the appropriate route (e.g., p.o., i.p., s.c.) based on its pharmacokinetic profile (typically 30-60 min pre-test).

    • Place mice individually into the locomotor chambers and allow them to habituate for 30 minutes.[12]

    • Administer D-Amphetamine or Saline (i.p.) and immediately return the animal to the chamber.

    • Record locomotor activity (total distance traveled or ambulatory beam breaks) for the next 60-90 minutes.[10][12]

  • Endpoint & Analysis: The primary endpoint is the total distance traveled post-amphetamine injection. Analyze data using a one-way ANOVA followed by Dunnett's post-hoc test, comparing Cpd-X and Haloperidol groups to the Vehicle + Amphetamine group. A significant reduction in hyperactivity indicates efficacy.

Model 2: Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in patients with schizophrenia.[17][18][19] This deficit can be modeled in rodents by administering NMDA antagonists like PCP or Dizocilpine (MK-801), and its reversal is a strong indicator of antipsychotic potential.[8][20]

Protocol 2: Reversal of PCP-Induced PPI Deficit in Rats

  • Animals: Male Sprague-Dawley rats (250-300g). Allow at least 1 week of handling and acclimation.

  • Apparatus: Startle response chambers (e.g., SR-LAB) that can deliver acoustic stimuli and measure whole-body startle magnitude.

  • Experimental Groups (n=8-10 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + PCP (e.g., 2.0 mg/kg, s.c.)

    • Group 3: Cpd-X (Dose 1) + PCP

    • Group 4: Cpd-X (Dose 2) + PCP

    • Group 5 (Positive Control): Clozapine (e.g., 5 mg/kg, s.c.) + PCP

  • Procedure:

    • Administer Cpd-X, Clozapine, or Vehicle 60 minutes prior to testing.

    • Administer PCP or Saline 30 minutes prior to testing.

    • Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).

    • The test session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

      • Prepulse-pulse trials: A weak, non-startling prepulse (e.g., 73, 77, or 81 dB; 20 ms duration) presented 100 ms before the 120 dB pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • The session typically begins and ends with several pulse-alone trials to assess habituation.[21]

  • Endpoint & Analysis: PPI is calculated as a percentage: %PPI = 100 - [(Startle on prepulse-pulse trial / Startle on pulse-alone trial) x 100]. Analyze data using a two-way ANOVA (Treatment x Prepulse Intensity) followed by appropriate post-hoc tests. A significant reversal of the PCP-induced reduction in %PPI indicates efficacy.

Part III: Models for Affective Disorders (5-HT1A Partial Agonism)

The 5-HT1A partial agonist component of Cpd-X suggests potential anxiolytic and antidepressant effects.[5][6] Activation of postsynaptic 5-HT1A receptors in limbic and cortical regions is believed to mediate these therapeutic actions.[22][23]

Model 3: Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents.[24][25] It is based on the animal's natural aversion to open, elevated spaces.[26] Anxiolytic compounds, like the 5-HT1A agonist buspirone, increase the proportion of time spent and entries made into the open arms.[5]

Protocol 3: Elevated Plus Maze in Mice

  • Animals: Male BALB/c mice (8-10 weeks old), a strain known for higher baseline anxiety. Pre-handling for 3-5 days is recommended.[25][26]

  • Apparatus: A plus-shaped maze, elevated from the floor (e.g., 50 cm), with two open arms and two arms enclosed by walls.[27] The maze should be situated in a dimly lit room.

  • Experimental Groups (n=10-12 per group):

    • Group 1: Vehicle

    • Group 2: Cpd-X (Dose 1)

    • Group 3: Cpd-X (Dose 2)

    • Group 4 (Positive Control): Diazepam (e.g., 2 mg/kg, i.p.)[28]

  • Procedure:

    • Administer Cpd-X, Diazepam, or Vehicle 30 minutes (for i.p.) or 60 minutes (for p.o.) before testing.

    • Place the mouse in the center of the maze, facing a closed arm.[26]

    • Allow the animal to explore the maze for 5 minutes.[25][27] Record the session using an overhead video camera and tracking software.

    • Thoroughly clean the maze with 30-70% ethanol between subjects.[27]

  • Endpoints & Analysis: Key parameters are:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total arm entries (as a measure of general locomotor activity). Analyze data using a one-way ANOVA or Kruskal-Wallis test. A significant increase in open arm time/entries without a change in total entries suggests a specific anxiolytic effect.[28]

Model 4: Forced Swim Test (FST)

The FST is a primary screening tool for compounds with potential antidepressant activity.[29][30] The model is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[31] Antidepressant treatments are known to increase the latency to immobility and decrease the total time spent immobile, prolonging active escape-directed behaviors like swimming or climbing.[32]

Protocol 4: Forced Swim Test in Mice

  • Animals: Male CD-1 or C57BL/6J mice (8-10 weeks old).

  • Apparatus: A transparent Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (24-26°C) to a depth of 15 cm, making escape impossible.[30][31]

  • Experimental Groups (n=10-15 per group):

    • Group 1: Vehicle

    • Group 2: Cpd-X (Dose 1)

    • Group 3: Cpd-X (Dose 2)

    • Group 4 (Positive Control): Imipramine (e.g., 15 mg/kg, i.p.)

  • Procedure:

    • Note: A two-day protocol with a pre-test is common for rats, but a single-day, 6-minute test is standard for mice.[16][30]

    • Administer Cpd-X, Imipramine, or Vehicle 60 minutes (p.o.) or 30 minutes (i.p.) prior to the test.

    • Gently place each mouse into the water-filled cylinder.

    • The total test duration is 6 minutes. Behavior is typically scored during the final 4 minutes of the test.

    • An observer, blind to the treatment conditions, scores the duration of immobility (defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water).

    • After the test, remove the mouse, dry it thoroughly, and place it in a warmed holding cage before returning it to its home cage.[31]

  • Endpoint & Analysis: The primary endpoint is the total duration of immobility in the final 4 minutes. A significant decrease in immobility time, analyzed by one-way ANOVA, indicates an antidepressant-like effect.[29]

Part IV: Data Summary and Interpretation

Effective data presentation is crucial for decision-making. Results from the primary efficacy models should be summarized clearly.

Table 1: Hypothetical Efficacy Profile for Cpd-X

ModelParameterVehicleCpd-X (Low Dose)Cpd-X (High Dose)Positive Control
Amphetamine Hyperlocomotion Distance Traveled (m)450 ± 35310 ± 30180 ± 25 155 ± 20 (Haloperidol)
PCP-Induced PPI Deficit % PPI (at 81 dB prepulse)25 ± 540 ± 658 ± 762 ± 5** (Clozapine)
Elevated Plus Maze % Time in Open Arms15 ± 324 ± 435 ± 540 ± 6** (Diazepam)
Forced Swim Test Immobility (sec)150 ± 12135 ± 1095 ± 9 80 ± 8 (Imipramine)
p < 0.05, *p < 0.01 vs. Vehicle control (or Vehicle + psychostimulant group). Data are represented as Mean ± SEM.

Interpretation: The hypothetical data in Table 1 would suggest that Cpd-X is a promising clinical candidate. The dose-dependent reversal of amphetamine-induced hyperactivity and PCP-induced PPI deficits strongly supports the D2R antagonist hypothesis for antipsychotic efficacy. Concurrently, the anxiolytic-like effects in the EPM and antidepressant-like effects in the FST validate the 5-HT1A partial agonist component of its mechanism.

Part V: Critical Experimental Considerations

To ensure data integrity and reproducibility, several factors must be rigorously controlled.[33][34]

  • Animal Handling and Habituation: All animals should be properly acclimated to the facility and handled by the experimenter prior to testing to reduce stress-induced variability.[35]

  • Dose Selection and Pharmacokinetics: Doses should be selected based on prior receptor occupancy or pharmacokinetic studies to ensure relevant target engagement at the time of testing.

  • Control Groups: The inclusion of vehicle, positive control, and, where appropriate, baseline groups is mandatory for validating the assay and interpreting the compound's effects.

  • Blinding and Randomization: Experimenters should be blind to treatment conditions, and animals must be randomly assigned to experimental groups to avoid bias.[36]

  • Environmental Controls: Factors such as time of day, lighting, noise, and cage conditions must be kept consistent across all test subjects and groups.[15]

  • Ethical Considerations: All procedures must be conducted in accordance with guidelines from an accredited Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare.

Conclusion

This application note outlines a validated, multi-tiered strategy for assessing the in vivo efficacy of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine (Cpd-X). By systematically employing models of psychosis, anxiety, and depression, researchers can robustly test the core mechanistic hypotheses related to its dual D2R and 5-HT1A receptor activity. A positive outcome across these assays would provide a strong preclinical data package to support advancement into further safety testing and clinical development.

References

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). PubMed. Retrieved from [Link]

  • Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). scielo.org.co. Retrieved from [Link]

  • Aberrant Dopamine D2-Like Receptor Function in a Rodent Model of Schizophrenia. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Involvement of 5-HT1A receptors in animal tests of anxiety and depression: evidence from genetic models. (n.d.). PubMed. Retrieved from [Link]

  • Antipsychotic piperazine and piperadine derivatives. (n.d.). Google Scholar.
  • Factsheet on the forced swim test. (n.d.). Understanding Animal Research. Retrieved from [Link]

  • Elevated plus maze protocol. (2023). protocols.io. Retrieved from [Link]

  • Elevated Plus Maze Model of Anxiety. (n.d.). Melior Discovery. Retrieved from [Link]

  • Serotonin 5-HT1A receptors as targets for agents to treat psychiatric disorders: rationale and current status of research. (n.d.). PubMed. Retrieved from [Link]

  • Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. (2022). ACS Publications. Retrieved from [Link]

  • Animal models of schizophrenia: a critical review. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Amphetamine induced hyperlocomotion. (n.d.). b-neuro. Retrieved from [Link]

  • The Mouse Forced Swim Test. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. (2011). Frontiers in Behavioral Neuroscience. Retrieved from [Link]

  • Forced Swim Test v.3. (n.d.). University of Notre Dame. Retrieved from [Link]

  • 5-HT1A receptor ligands in animal models of anxiety, impulsivity and depression: multiple mechanisms of action?. (n.d.). PubMed. Retrieved from [Link]

  • Using the rat forced swim test to assess antidepressant-like activity in rodents. (2012). ResearchGate. Retrieved from [Link]

  • Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice. (n.d.). RJPT SimLab. Retrieved from [Link]

  • Insights about Striatal Circuit Function and Schizophrenia from a Mouse Model of D2 Receptor Upregulation. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (n.d.). NSW Department of Primary Industries. Retrieved from [Link]

  • Elevated plus maze protocol. (2023). ResearchGate. Retrieved from [Link]

  • Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • General Guide to Behavioral Testing in Mice. (2017). Maze Engineers. Retrieved from [Link]

  • Deletion of dopamine D2 receptors from parvalbumin interneurons in mouse causes schizophrenia-like phenotypes. (2018). PNAS. Retrieved from [Link]

  • Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. (2023). protocols.io. Retrieved from [Link]

  • A Computational Model for the Simulation of Prepulse Inhibition and Its Modulation by Cortical and Subcortical Units. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs. (n.d.). PubMed. Retrieved from [Link]

  • How to Prepare Mice for Behavioral Testing. (n.d.). University of Tennessee Health Science Center. Retrieved from [Link]

  • 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • The Reversal of Amphetamine-Induced Locomotor Activation by a Selective Neurotensin-1 Receptor Agonist Does Not Exhibit Tolerance. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Guide to Behavioral Testing in Mice and Rats. (2020). Amuza Inc. Retrieved from [Link]

  • Assessing Prepulse Inhibition of Startle in Mice. (2018). PubMed Central (PMC). Retrieved from [Link]

  • Evaluation of amphetamine-induced hyperlocomotion and catalepsy following long-acting risperidone administration in rats. (n.d.). PubMed. Retrieved from [Link]

  • Preclinical Test Methods with Animal Mouse and Rats Biomedical Research: Technical Guideline. (n.d.). Google Scholar.
  • Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia. (n.d.). PubMed. Retrieved from [Link]

  • Prepulse Inhibition and Genetic Mouse Models of Schizophrenia. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Social interaction deficits caused by chronic phencyclidine administration are reversed by oxytocin. (n.d.). PubMed. Retrieved from [Link]

  • Serotonin-prefrontal cortical circuitry in anxiety and depression phenotypes: pivotal role of pre- and post-synaptic 5-HT1A receptor expression. (n.d.). Frontiers in Behavioral Neuroscience. Retrieved from [Link]

  • Prepulse inhibition (PPI) of the Acoustic Startle Response. (n.d.). J-STAGE. Retrieved from [Link]

  • Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. (n.d.). PubMed. Retrieved from [Link]

  • Social interaction deficits caused by chronic phencyclidine administration are reversed by oxytocin. (n.d.). Oregon Health & Science University. Retrieved from [Link]

  • Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. (2021). National Institutes of Health. Retrieved from [Link]

  • Effects of subchronic phencyclidine (PCP) treatment on social behaviors, and operant discrimination and reversal learning in C57BL/6J mice. (n.d.). Frontiers in Behavioral Neuroscience. Retrieved from [Link]

  • Phenyl N-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)carbamate. (n.d.). PubChem. Retrieved from [Link]

Sources

Application Notes and Protocols: Characterizing the Cellular Activity of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Framework for Cellular Analysis

The compound {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine belongs to the phenylpiperazine class, a chemical scaffold frequently investigated for potent biological activities, particularly in oncology.[1][2] Published research on related structures suggests that this compound may exert its effects by inducing cytotoxicity, apoptosis, and cell cycle arrest in cancer cells.[2] Potential molecular targets implicated for this class include critical cellular enzymes such as protein kinases and topoisomerases.[3][4]

This guide provides a comprehensive, multi-parametric framework for characterizing the cellular activity of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine (referred to herein as "Test Compound"). As a Senior Application Scientist, the following protocols are designed not merely as a sequence of steps, but as a logical, self-validating workflow. We will move from broad, phenotypic observations (cytotoxicity) to more specific mechanistic inquiries (apoptosis, cell cycle) and finally to potential target-based effects. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Part 1: Assessment of Cytotoxicity and Cell Viability

The initial and most fundamental question is whether the Test Compound affects cell viability. This is a critical parameter for determining the compound's potency (e.g., IC50 or EC50 values) and therapeutic window. We will describe two robust methods: a classic colorimetric assay (MTT) and a more sensitive, high-throughput luminescence-based assay (CellTiter-Glo®).

Assay Principle: Correlating Metabolic Activity with Cell Viability

Both assays indirectly measure the number of viable cells by quantifying a key marker of metabolic activity.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[5][6] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[7]

  • CellTiter-Glo® Luminescent Assay: This homogeneous "add-mix-measure" assay quantifies the amount of ATP present, which is a hallmark of metabolically active cells.[1][8] The reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) which, in the presence of ATP, generates a stable, long-lasting luminescent signal that is proportional to the number of viable cells.[1]

G cluster_mtt MTT Assay Workflow cluster_ctg CellTiter-Glo® Workflow mtt1 Living Cell (Active Mitochondria) mtt2 Add Yellow MTT mtt1->mtt2 mtt3 Enzymatic Reduction (NAD(P)H-dependent oxidoreductases) mtt2->mtt3 mtt4 Insoluble Purple Formazan mtt3->mtt4 mtt5 Add Solubilizer (e.g., DMSO) mtt4->mtt5 mtt6 Measure Absorbance (~570 nm) mtt5->mtt6 ctg1 Living Cell ctg2 ATP Pool ctg1->ctg2 ctg4 Cell Lysis ctg1->ctg4 ctg5 Luciferase-Catalyzed Reaction ctg2->ctg5 ctg3 Add CellTiter-Glo® Reagent (Luciferase, Luciferin) ctg3->ctg5 ctg4->ctg2 ctg6 Measure Luminescence ctg5->ctg6

Caption: Workflows for MTT (colorimetric) and CellTiter-Glo® (luminescent) viability assays.

Detailed Protocol: MTT Assay for Adherent Cells

Rationale: This protocol is optimized for a 96-well format, suitable for dose-response studies. Phenol red-free and serum-free medium is used during the MTT incubation step to minimize background absorbance.[3]

Materials:

  • 96-well flat-bottom cell culture plates

  • Test Compound stock solution (e.g., in DMSO)

  • Complete cell culture medium appropriate for the chosen cell line

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light at 4°C.

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells/well) in complete medium. Seed 100 µL of the cell suspension into each well. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Test Compound in complete medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully aspirate the treatment medium. Add 100 µL of serum-free, phenol red-free medium to each well, followed by 20 µL of the 5 mg/mL MTT solution.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of DMSO to each well.

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[3] Measure the absorbance at 570 nm. A reference wavelength of 630 nm can be used to subtract background.[9]

Data Analysis and Interpretation
  • Background Correction: Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Dose-Response Curve: Plot % Viability (Y-axis) against the log of the Test Compound concentration (X-axis). Use non-linear regression (e.g., sigmoidal dose-response curve) in software like GraphPad Prism to calculate the IC50 value.

ParameterDescription
IC50 / EC50 The concentration of the Test Compound that inhibits/reduces cell viability by 50%.
Hill Slope Describes the steepness of the dose-response curve.
R² Value Indicates the goodness of fit of the curve to the data points.

Part 2: Assessment of Apoptosis Induction

If the Test Compound reduces cell viability, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is the gold standard for its detection and quantification via flow cytometry.

Assay Principle: Detecting Hallmarks of Apoptosis

This assay uses two fluorescent probes to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: In healthy cells, the phospholipid phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane.[1] During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V, a protein with a high affinity for PS.[1]

  • Propidium Iodide (PI): PI is a nucleic acid stain that is impermeant to the intact plasma membranes of live and early apoptotic cells.[10] It can only enter cells in late apoptosis or necrosis, where membrane integrity is compromised, by intercalating with DNA.[10]

G cluster_workflow Annexin V/PI Staining Workflow cluster_interpretation Flow Cytometry Quadrant Interpretation wf1 Treat Cells with Test Compound wf2 Harvest Cells (Including Supernatant) wf1->wf2 wf3 Wash with PBS wf2->wf3 wf4 Resuspend in Annexin V Binding Buffer wf3->wf4 wf5 Add Annexin V-FITC & Propidium Iodide (PI) wf4->wf5 wf6 Incubate (Room Temp, Dark) wf5->wf6 wf7 Analyze via Flow Cytometry wf6->wf7 q1 Q1: Annexin V (-) / PI (+) Necrotic q2 Q2: Annexin V (+) / PI (+) Late Apoptotic/Necrotic q3 Q3: Annexin V (-) / PI (-) Live/Viable q4 Q4: Annexin V (+) / PI (-) Early Apoptotic

Caption: Workflow and data interpretation for the Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V-FITC/PI Staining

Rationale: It is critical to harvest both adherent and floating cells, as apoptotic cells often detach.[11] The use of a calcium-containing binding buffer is essential, as Annexin V's affinity for PS is calcium-dependent.[7]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Treated and control cell samples

  • Cold PBS

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the Test Compound at desired concentrations (e.g., IC50 and 2x IC50) for a specified time.

  • Harvesting: Collect the culture medium (containing floating/apoptotic cells). Wash adherent cells with PBS, then trypsinize them. Combine the trypsinized cells with their corresponding medium from the first step.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet once with 1-2 mL of cold PBS. Centrifuge again and discard the supernatant.

  • Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[2] c. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[7] d. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[2][10]

Data Analysis and Gating Strategy
  • Controls: Run unstained, PI-only, and Annexin V-only stained cells to set up proper compensation and gates.

  • Gating: a. Create a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population and exclude debris.[12] b. Create a dot plot of Annexin V-FITC (X-axis) vs. PI (Y-axis) for the gated population. c. Set quadrant gates based on the controls to define the four populations:

    • Lower-Left (Q3): Live cells (Annexin V-, PI-)
    • Lower-Right (Q4): Early apoptotic cells (Annexin V+, PI-)
    • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+, PI+)
    • Upper-Left (Q1): Necrotic cells (Annexin V-, PI+)
  • Quantification: Determine the percentage of cells in each quadrant for both control and treated samples.

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control95.22.11.5
Test Compound (IC50)45.835.516.3
Test Compound (2x IC50)15.342.140.2

Part 3: Cell Cycle Analysis

Many cytotoxic compounds exert their effects by disrupting the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis. Analyzing the DNA content of a cell population using PI staining and flow cytometry is a robust method to investigate this mechanism.

Assay Principle: Quantifying Cellular DNA Content

Propidium iodide stoichiometrically intercalates into the major groove of double-stranded DNA.[8] The fluorescence intensity emitted by PI is therefore directly proportional to the amount of DNA in a cell.[13]

  • G0/G1 Phase: Cells have a normal (2N) amount of DNA.

  • S Phase: Cells are actively replicating their DNA and will have a DNA content between 2N and 4N.

  • G2/M Phase: Cells have completed DNA replication and have a doubled (4N) amount of DNA.

Because PI also binds to double-stranded RNA, treatment with RNase is a critical step to ensure that the signal comes exclusively from DNA.[11] Cell fixation with cold ethanol is required to permeabilize the cell membrane, allowing PI to enter and stain the nucleus.[13]

G cluster_workflow Cell Cycle Analysis Workflow cluster_interpretation Histogram Interpretation wf1 Treat & Harvest Cells wf2 Wash with PBS wf1->wf2 wf3 Fix in Cold 70% Ethanol wf2->wf3 wf4 Wash & Treat with RNase A wf3->wf4 wf5 Stain with Propidium Iodide (PI) wf4->wf5 wf6 Analyze via Flow Cytometry wf5->wf6 h1 G0/G1 Peak (2N DNA) h2 S Phase (2N-4N DNA) h1->h2 h3 G2/M Peak (4N DNA) h2->h3 h4 Sub-G1 Peak (<2N DNA) (Apoptotic Cells)

Caption: Workflow and data interpretation for cell cycle analysis using PI staining.

Detailed Protocol: PI Staining for Cell Cycle Analysis

Rationale: Cold ethanol fixation is crucial for preserving cell integrity while effectively permeabilizing the membrane for dye entry. Adding the cell suspension dropwise to ethanol while vortexing is a key step to prevent cell clumping, which can lead to inaccurate data.[8][13]

Materials:

  • Treated and control cell samples

  • Cold PBS

  • Ice-cold 70% ethanol

  • RNase A solution (e.g., 100 µg/mL)

  • PI staining solution (e.g., 50 µg/mL PI in PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the Test Compound for the desired duration. Harvest approximately 1 x 10⁶ cells per sample.

  • Washing: Wash cells once with cold PBS, centrifuge (300 x g, 5 min), and discard the supernatant.

  • Fixation: Resuspend the cell pellet in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells for at least 2 hours at 4°C. (Cells can be stored at -20°C for several weeks at this stage).

  • Rehydration and RNase Treatment: Centrifuge the fixed cells (a higher speed, e.g., 500 x g, may be needed).[13] Discard the ethanol and wash the pellet once with PBS. Resuspend the pellet in 100 µL of RNase A solution and incubate for 30 minutes at 37°C.[12]

  • PI Staining: Add 400 µL of PI staining solution to the cells. Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer. The PI fluorescence signal (e.g., FL2 or FL3 channel) should be collected on a linear scale.[12]

Data Analysis and Interpretation
  • Gating: First, use a plot of pulse width vs. pulse area to gate on single cells (singlets) and exclude doublets or aggregates.[11]

  • Histogram Analysis: Generate a histogram of the PI fluorescence intensity for the singlet population.

  • Modeling: Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The software fits mathematical models to the peaks to estimate the populations.

  • Interpretation: Compare the cell cycle distribution of treated samples to the vehicle control. A significant increase in the percentage of cells in a particular phase suggests cell cycle arrest. The appearance of a "sub-G1" peak (to the left of the G1 peak) is indicative of apoptotic cells with fragmented DNA.[14]

Treatment% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
Vehicle Control65.120.514.41.8
Test Compound (IC50)25.322.152.68.9

Part 4: Mechanistic Target & Pathway Analysis

Based on the activities of related phenylpiperazine compounds, plausible molecular targets include protein kinases and DNA topoisomerases. The following assays provide methods to investigate whether the Test Compound modulates these key cellular enzymes.

Cellular Kinase Inhibition Assays

Protein kinases are crucial regulators of cell signaling. Many anticancer drugs function by inhibiting specific kinases involved in proliferation and survival pathways (e.g., PI3K, BTK, RET).[3][4][15] A cell-based assay is superior to a purely biochemical assay as it accounts for cell permeability and metabolism of the Test Compound.

Assay Principle: Cell-based kinase assays typically measure the phosphorylation status of a specific substrate protein within a signaling cascade. Inhibition of an upstream kinase by the Test Compound will lead to a decrease in the phosphorylation of its downstream target. Several high-throughput formats exist:

  • In-Cell Western™ / Cell-Based ELISA: These are immunocytochemical assays in a microplate format. Cells are fixed, permeabilized, and then incubated with a primary antibody specific to the phosphorylated substrate and a second antibody for the total protein (as a normalization control).[3][16] Detection is via fluorescence or colorimetry.

  • Homogeneous Time-Resolved Fluorescence (HTRF®): This is a proximity-based assay in cell lysate. Two antibodies, one for the total protein (labeled with a donor fluorophore, e.g., Europium cryptate) and one for the phosphorylated site (labeled with an acceptor fluorophore, e.g., XL665), are used. When both antibodies bind, the fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET).[11][13]

  • AlphaScreen® SureFire®: Similar to HTRF, this is a bead-based proximity assay in lysate. Donor and Acceptor beads are coated with antibodies. When the target protein brings the beads together, a chemiluminescent signal is generated.[14][15]

G cluster_workflow General Cellular Phosphorylation Assay Workflow wf1 Seed & Starve Cells (to reduce basal signaling) wf2 Pre-incubate with Test Compound wf1->wf2 wf3 Stimulate Pathway (e.g., with Growth Factor) wf2->wf3 wf4 Lyse Cells wf3->wf4 wf5 Detect Phospho-Substrate (e.g., HTRF, AlphaScreen, ELISA) wf4->wf5 wf6 Quantify Signal wf5->wf6

Caption: A generalized workflow for assessing kinase pathway inhibition in a cellular context.

Protocol Outline: HTRF® Assay for a Generic Tyrosine Kinase Pathway

  • Cell Culture: Seed cells in a 96-well plate and grow to confluence. Serum-starve overnight to lower basal phosphorylation levels.

  • Treatment: Pre-incubate cells with various concentrations of the Test Compound for 1-2 hours.

  • Stimulation: Add a stimulating agent (e.g., EGF, PDGF) to activate the kinase pathway of interest and incubate for a short period (e.g., 5-30 minutes).

  • Lysis: Aspirate the medium and add HTRF lysis buffer.

  • Detection: Transfer lysate to a 384-well low-volume plate. Add the HTRF detection reagents (Europium-labeled anti-total substrate antibody and XL665-labeled anti-phospho-substrate antibody).

  • Incubation: Incubate for 1-4 hours at room temperature.

  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor). The HTRF ratio (665/620) is proportional to the amount of phosphorylated substrate.

Topoisomerase II Poisoning Assay

Topoisomerase II (Topo II) is an essential enzyme that resolves DNA tangles during replication. "Topo II poisons" are a class of anticancer drugs (e.g., etoposide) that stabilize the transient "cleavage complex," where Topo II is covalently bound to a double-strand DNA break. This leads to permanent DNA damage and cell death.[17]

Assay Principle: This assay distinguishes between Topo II inhibitors (which block the enzyme's catalytic cycle) and Topo II poisons (which trap the cleavage complex). The assay uses purified Topo II enzyme and a supercoiled plasmid DNA substrate.

  • Catalytic Inhibition: An inhibitor will prevent Topo II from relaxing the supercoiled plasmid, so the DNA will remain in its supercoiled form.

  • Poisoning: A poison stabilizes the cleavage complex. Subsequent treatment with a strong detergent (like SDS) dissociates the non-covalently bound Topo II subunits, revealing a linear form of the plasmid DNA.[9] The different DNA topologies (supercoiled, relaxed, linear) can be separated and visualized by agarose gel electrophoresis.[4]

Protocol Outline: In Vitro Topo II Plasmid-Based Assay

  • Reaction Setup: In a microcentrifuge tube on ice, combine assay buffer, 200-300 ng of supercoiled plasmid DNA (e.g., pBR322), and the desired concentration of Test Compound.

  • Enzyme Addition: Add purified human Topoisomerase IIα enzyme (e.g., 2-4 units).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding SDS (to 1% final concentration) and Proteinase K. This digests the enzyme and reveals the DNA breaks.

  • Electrophoresis: Add gel loading dye and run the samples on a 1% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA bands under UV light. Include markers for supercoiled, relaxed, and linear DNA. Etoposide should be used as a positive control for a Topo II poison.

Data Interpretation:

  • No Enzyme Control: Band should remain supercoiled.

  • Enzyme Only Control: Supercoiled DNA should be converted to relaxed topoisomers.

  • Test Compound (Inhibitor): DNA will remain supercoiled, similar to the "no enzyme" control.

  • Test Compound (Poison): A distinct band corresponding to linear DNA will appear.

Conclusion

This document provides a tiered, logical approach to characterizing the cellular activity of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine. By systematically assessing cytotoxicity, mode of cell death, impact on cell cycle progression, and effects on specific molecular targets, researchers can build a comprehensive profile of the compound's mechanism of action. Each protocol is designed to be a self-validating system, with clear principles and defined controls, ensuring the generation of robust and trustworthy data.

References

  • Arun, V., & Shrivastav, R. S. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols in Biochemistry and Clinical Biochemistry (pp. 359-363). Springer, Singapore. [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). [Link]

  • Darzynkiewicz, Z., et al. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311. [Link]

  • Creative Bioarray. (n.d.). Cell-Based ELISA Assay. [Link]

  • LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Nitiss, J. L. (2013). Topoisomerase Assays. Current protocols in pharmacology, Chapter 3, Unit3.3. [Link]

  • Klos, M., et al. (2018). Search for human DNA topoisomerase II poisons in the group of 2,5-disubstituted-1,3,4-thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1051-1059. [Link]

  • Wang, H., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 23-29. [Link]

  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. [Link]

Sources

Application Note: Characterizing 5-HT1A Receptor Binding with {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine (WAY-100135)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in GPCR pharmacology and neuroscience.

Abstract & Introduction

The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a critical modulator of serotonergic neurotransmission and is implicated in the pathophysiology of anxiety and mood disorders.[1][2] Consequently, it remains a high-value target for therapeutic drug discovery. Characterizing the interaction of novel compounds with the 5-HT1A receptor is a foundational step in preclinical development. Radioligand binding assays offer a robust, sensitive, and widely accepted "gold standard" method for quantifying the affinity of a ligand for its receptor.[3]

This document provides a detailed guide to the application of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine, a compound more commonly known in scientific literature as WAY-100135 , as a competitor ligand in 5-HT1A receptor binding assays.[4][5] WAY-100135 is a well-characterized phenylpiperazine derivative that acts as a selective antagonist or weak partial agonist at both presynaptic and postsynaptic 5-HT1A receptors.[4][6][7] Its high affinity and selectivity make it an excellent tool for determining the binding affinity (Ki) of unlabeled test compounds through competitive displacement of a suitable radioligand.

This application note will detail the principles of competitive radioligand binding, provide step-by-step protocols for assay execution, and explain the subsequent data analysis required to derive meaningful pharmacological parameters.

Scientific Principles of Competitive Radioligand Binding

Radioligand binding assays are predicated on the interaction between a radioactively labeled ligand (the "radioligand") and a receptor.[8][9] The assay format described herein is a competition (or displacement) assay .

The core principle involves three key components:

  • Receptor Source: A preparation of cell membranes containing a high density of the target receptor (e.g., from recombinant cell lines or tissue homogenates).

  • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., Tritium [³H] or Iodine [¹²⁵I]). A fixed, low concentration of the radioligand is used, typically at or below its dissociation constant (Kd).[10]

  • Competitor Ligand: The unlabeled test compound (in this case, WAY-100135 or another novel compound) is added in increasing concentrations.

As the concentration of the unlabeled competitor increases, it competes with the radioligand for the same binding sites on the receptor. This competition leads to a dose-dependent decrease in the amount of bound radioactivity. By measuring this reduction, we can determine the concentration of the competitor that inhibits 50% of the specific radioligand binding, known as the IC50 value.[8][11] This IC50 is then used to calculate the inhibitory constant (Ki), which represents the intrinsic binding affinity of the competitor for the receptor.[12]

Key Methodologies & Protocols

Essential Reagents and Materials
  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human 5-HT1A receptor. Alternatively, rat hippocampal membranes can be used.[4]

  • Test Compound: WAY-100135 or other unlabeled test compounds.

  • Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A agonist). Select a radioligand with high specific activity (>20 Ci/mmol) and purity (>90%).[13]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[14]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Determinator: 10 µM 5-HT (Serotonin) or another high-affinity 5-HT1A ligand structurally distinct from the radioligand.[10]

  • Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), liquid scintillation counter, and scintillation cocktail.[14]

Experimental Workflow: Competition Binding Assay

The following diagram outlines the logical flow for a standard filtration-based competition binding assay.

Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting P1 Prepare serial dilutions of WAY-100135 (or test compound) A2 Add serial dilutions of WAY-100135 to experimental wells P1->A2 P2 Thaw & dilute receptor membrane preparation in assay buffer A4 Add receptor membranes to all wells to initiate binding P2->A4 P3 Prepare radioligand working solution (e.g., [3H]8-OH-DPAT at 2x Kd) A3 Add radioligand to all wells P3->A3 A1 Add buffer (Total Binding) or 10 µM 5-HT (NSB) to respective wells A1->A3 A3->A4 A5 Incubate at 30°C for 60 min with gentle agitation A4->A5 H1 Rapidly filter plate contents through glass fiber filter mat A5->H1 H2 Wash filters 4x with ice-cold wash buffer H1->H2 H3 Dry filter mat H2->H3 H4 Add scintillation cocktail and count radioactivity (CPM) H3->H4

Figure 1: Workflow for a 5-HT1A competition radioligand binding assay.

Detailed Step-by-Step Protocol
  • Expertise Note: The success of a binding assay hinges on meticulous preparation and consistent execution. All dilutions should be prepared fresh on the day of the experiment.

  • Plate Setup: Design a 96-well plate map to include wells for Total Binding (radioligand + membranes), Non-Specific Binding (NSB) (radioligand + membranes + excess unlabeled ligand), and multiple concentrations of the competitor (WAY-100135). All conditions should be run in triplicate.

  • Reagent Addition: To the appropriate wells in a 96-well plate, add reagents in the following order (final volume of 250 µL):[14]

    • 50 µL of Assay Buffer (for Total Binding wells) OR 10 µM 5-HT (for NSB wells) OR competitor compound at various concentrations.

    • 50 µL of radioligand (e.g., [³H]-8-OH-DPAT) at a fixed concentration (typically at its Kd, e.g., 1.0 nM).

    • 150 µL of diluted membrane preparation (e.g., 50-120 µg protein for tissue preps).[14]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[14]

    • Causality Check: Incubation time and temperature are critical. These conditions must be optimized in preliminary kinetic experiments to ensure equilibrium is reached without significant receptor degradation.

  • Harvesting: Terminate the reaction by rapid vacuum filtration onto a glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.[15][16]

  • Washing: Immediately wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Trustworthiness Pillar: Rapid and efficient washing is crucial. Over-washing can cause dissociation of the radioligand from the receptor, leading to an underestimation of binding, while insufficient washing increases background noise.

  • Counting: Dry the filter mat, add scintillation cocktail, and quantify the radioactivity in each well using a liquid scintillation counter. The output will be in Counts Per Minute (CPM).

Data Analysis and Interpretation

Calculating Specific Binding

The primary goal is to determine specific binding, which is the fraction of radioligand bound to the 5-HT1A receptor.[13]

  • Total Binding (CPM_Total): Radioactivity in wells with only radioligand and membranes.

  • Non-Specific Binding (CPM_NSB): Radioactivity in wells containing an excess concentration of an unlabeled ligand (e.g., 10 µM 5-HT), which saturates the target receptors. Any remaining binding is considered non-specific (e.g., to the filter, lipids).[17]

  • Specific Binding (CPM_Specific): CPM_Total - CPM_NSB

Determining the IC50 Value

Using graphing software (e.g., GraphPad Prism), plot the percent specific binding against the log concentration of the competitor (WAY-100135). The data are then fitted to a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC50 value.

Calculating the Affinity Constant (Ki)

The IC50 is an experimentally dependent value, influenced by the concentration of the radioligand used.[18] To determine the intrinsic affinity of the competitor (Ki), the Cheng-Prusoff equation is applied.[12][19] This equation provides a more absolute measure of affinity that can be compared across different experiments.

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • IC50: The experimentally determined concentration of WAY-100135 that inhibits 50% of specific binding.

  • [L]: The concentration of the radioligand ([³H]-8-OH-DPAT) used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the 5-HT1A receptor. This value must be determined independently via a saturation binding experiment.

Representative Data

The following table summarizes typical results from a competition binding experiment to determine the Ki of WAY-100135 at the human 5-HT1A receptor.

ParameterValueDescription
Radioligand [³H]-8-OH-DPATA selective 5-HT1A receptor agonist.
[L] Used 1.0 nMConcentration of the radioligand.
Kd of Radioligand 0.9 nMAffinity of [³H]-8-OH-DPAT for h5-HT1A.
Determined IC50 65 nMConcentration of WAY-100135 causing 50% displacement.
Calculated Ki 30.8 nM Intrinsic affinity of WAY-100135 for h5-HT1A.

Calculation: Ki = 65 nM / (1 + (1.0 nM / 0.9 nM)) = 30.8 nM

5-HT1A Receptor Signaling Pathway

Understanding the downstream signaling of the 5-HT1A receptor provides context for the functional implications of ligand binding. The 5-HT1A receptor is canonically coupled to inhibitory G-proteins (Gi/o).[1][20]

Upon activation by an agonist, the following key events occur:

  • The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[21]

  • The Gβγ subunit dissociates and directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[20]

  • The Gβγ subunit can also inhibit voltage-gated calcium channels.[20]

  • Beyond the canonical pathway, 5-HT1A receptors can also modulate other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in neurogenesis and cell survival.[20][22]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT1A Receptor G_Protein Gi/o Protein (α, βγ) Receptor->G_Protein Agonist Binding AC Adenylyl Cyclase G_Protein->AC αi inhibits GIRK GIRK K+ Channel G_Protein->GIRK βγ activates ERK ERK Pathway G_Protein->ERK βγ modulates K_ion K+ Efflux (Hyperpolarization) GIRK->K_ion ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Bioavailability of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine (Mepiprazole)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine, a compound also known as Mepiprazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with optimizing the oral bioavailability of this phenylpiperazine derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and well-understood experimental design.

Part 1: Initial Characterization and Pre-formulation Studies

This section addresses the foundational questions a researcher will have when starting to work with Mepiprazole, focusing on its physicochemical properties which are critical determinants of its bioavailability.[1][2]

FAQ 1: What are the likely reasons for the poor bioavailability of Mepiprazole and how can I assess them?

Answer: The oral bioavailability of a drug is primarily influenced by its aqueous solubility and intestinal permeability.[3] For a complex molecule like Mepiprazole, poor bioavailability is likely due to one or both of these factors. The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drugs based on their solubility and permeability, and can help guide formulation strategies.[4]

Troubleshooting Guide:

  • Problem: Low and variable in vivo exposure of Mepiprazole in early animal studies.

  • Potential Cause: Poor aqueous solubility and/or low intestinal permeability.

  • Solution Workflow:

    • Solubility Determination:

      • Protocol: Determine the equilibrium solubility of Mepiprazole in various aqueous media, including simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), and phosphate-buffered saline (PBS, pH 7.4).

      • Rationale: This will help to understand how the solubility of Mepiprazole changes as it passes through the gastrointestinal (GI) tract.[2] Many drugs exhibit pH-dependent solubility.

    • Permeability Assessment:

      • Protocol: Utilize an in vitro cell-based assay, such as the Caco-2 or MDCK cell monolayer model, to assess the permeability of Mepiprazole.[5][6][7][8] These models are well-established for predicting human intestinal absorption.[8]

      • Rationale: This will determine if the drug can efficiently cross the intestinal epithelium. A bi-directional Caco-2 assay can also indicate if the drug is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of cells, reducing absorption.[7]

    • Data Interpretation:

      • Based on the results, you can classify Mepiprazole according to the BCS, which will inform the most appropriate bioavailability enhancement strategy.

BCS Class Solubility Permeability Primary Challenge for Bioavailability
IHighHighGenerally not an issue
IILowHighDissolution rate-limited absorption
IIIHighLowPermeability-limited absorption
IVLowLowBoth dissolution and permeability are limiting
FAQ 2: What analytical methods are suitable for quantifying Mepiprazole in various experimental samples?

Answer: A robust analytical method is crucial for accurate assessment in all stages of bioavailability enhancement studies. For Mepiprazole and similar piperazine derivatives, High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.

Troubleshooting Guide:

  • Problem: Inability to detect or accurately quantify Mepiprazole in solubility studies, in vitro permeability assays, or biological matrices.

  • Potential Cause: Insufficient method sensitivity, matrix interference, or poor chromatographic resolution.

  • Solution Workflow:

    • Method Development:

      • Technique: Reversed-phase HPLC (RP-HPLC) is a good starting point.

      • Column: A C18 column is often suitable for compounds of this polarity.[9]

      • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol. Gradient elution may be necessary to achieve good separation from any impurities or metabolites.[9]

      • Detection: UV detection at a wavelength where Mepiprazole has maximum absorbance (e.g., around 239 nm for a similar structure).[9] For higher sensitivity, especially for in vivo samples, LC-MS/MS is the gold standard.[5]

    • Method Validation:

      • Parameters: Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

    • Sample Preparation:

      • For biological samples (plasma, tissue homogenates), a protein precipitation or liquid-liquid extraction step will be necessary to remove interfering substances before analysis.

Part 2: Formulation Strategies for Bioavailability Enhancement

This section explores various formulation approaches to overcome the challenges identified in the initial characterization.

FAQ 3: My results indicate that Mepiprazole has low aqueous solubility (BCS Class II or IV). What are the most effective formulation strategies to improve its dissolution?

Answer: For poorly soluble drugs, enhancing the dissolution rate and/or apparent solubility in the GI tract is key to improving bioavailability.[3][10] Several formulation strategies can be employed, ranging from simple to more complex approaches.

Troubleshooting Guide:

  • Problem: Mepiprazole shows poor dissolution in standard dissolution tests, leading to low predicted oral absorption.

  • Potential Cause: High crystallinity and low aqueous solubility of the drug substance.

  • Solution Workflow:

    • Particle Size Reduction:

      • Technique: Micronization or nanomilling to increase the surface area of the drug particles.[11][12]

      • Rationale: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug. Increasing the surface area can significantly enhance the dissolution rate.[13]

    • Solid Dispersions:

      • Technique: Dispersing Mepiprazole in a hydrophilic polymer matrix in an amorphous state. Common polymers include povidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).

      • Rationale: The amorphous form of a drug is generally more soluble and dissolves faster than its crystalline form.[4][14] The polymer carrier also helps to prevent recrystallization and maintain a supersaturated state in the GI tract.

    • Lipid-Based Formulations:

      • Technique: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[10][12]

      • Rationale: By dissolving Mepiprazole in a lipid-based formulation, the drug can bypass the dissolution step in the GI tract. The small droplet size of the resulting emulsion provides a large surface area for drug absorption.

    • Cyclodextrin Complexation:

      • Technique: Forming an inclusion complex with cyclodextrins.

      • Rationale: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the poorly soluble Mepiprazole molecule, thereby increasing its apparent solubility in water.[10]

Workflow for Selecting a Formulation Strategy

G cluster_0 Initial Assessment cluster_1 Solubility Enhancement cluster_2 Permeability Enhancement BCS_Characterization BCS Characterization (Solubility & Permeability) Particle_Size Particle Size Reduction (Micronization/Nanonization) BCS_Characterization->Particle_Size Low Solubility Solid_Dispersion Amorphous Solid Dispersions BCS_Characterization->Solid_Dispersion Low Solubility Lipid_Formulation Lipid-Based Formulations (SEDDS) BCS_Characterization->Lipid_Formulation Low Solubility Cyclodextrin Cyclodextrin Complexation BCS_Characterization->Cyclodextrin Low Solubility Permeation_Enhancers Use of Permeation Enhancers BCS_Characterization->Permeation_Enhancers Low Permeability Prodrug_Approach Prodrug Synthesis BCS_Characterization->Prodrug_Approach Low Permeability

Caption: Decision workflow for formulation strategy based on BCS characterization.

FAQ 4: My Caco-2 assay results suggest that Mepiprazole has low permeability (BCS Class III or IV). How can this be addressed?

Answer: Low permeability can be a significant hurdle for oral drug absorption. Strategies to overcome this often involve either transiently modifying the intestinal barrier or chemically modifying the drug itself.

Troubleshooting Guide:

  • Problem: Mepiprazole shows a low apparent permeability coefficient (Papp) in Caco-2 assays.

  • Potential Cause: The physicochemical properties of Mepiprazole (e.g., high polarity, large size) are not conducive to passive diffusion across the cell membrane. It may also be subject to efflux.

  • Solution Workflow:

    • Use of Permeation Enhancers:

      • Technique: Incorporate excipients known as permeation enhancers into the formulation. These substances can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for paracellular drug transport.[15]

      • Rationale: This can improve the absorption of drugs that are otherwise unable to efficiently cross the intestinal barrier. Care must be taken to ensure the safety and reversibility of this effect.

    • Prodrug Approach:

      • Technique: Chemically modify Mepiprazole to create a more lipophilic prodrug. The prodrug would have enhanced membrane permeability, and once absorbed, it would be converted back to the active Mepiprazole by enzymes in the body.[4][16]

      • Rationale: This is a powerful strategy for overcoming permeability limitations. The design of the prodrug must ensure efficient conversion to the parent drug to achieve the desired therapeutic effect.[16]

    • Inhibition of Efflux Pumps:

      • Technique: If efflux by transporters like P-gp is confirmed, co-administration with a known P-gp inhibitor (in a research setting) can confirm the mechanism and suggest that formulation with excipients that inhibit P-gp could be beneficial.

      • Rationale: Blocking the efflux of Mepiprazole from the intestinal cells will increase its net absorption into the systemic circulation.

Part 3: In Vitro and Ex Vivo Evaluation

This section provides guidance on the experimental protocols for evaluating the developed formulations.

FAQ 5: How do I perform a Caco-2 permeability assay to assess the intestinal absorption of Mepiprazole?

Answer: The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium.[7][8] It is invaluable for screening drug candidates for their oral absorption potential.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Optionally, assess the permeability of a paracellular marker (e.g., Lucifer yellow) to confirm the tightness of the junctions.

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).

    • Add the Mepiprazole solution (at a known concentration) to the apical (AP) side of the Transwell® insert.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (BL) side.

    • Replace the volume of the sampled buffer with fresh transport buffer.

  • Permeability Study (Basolateral to Apical) - for Efflux Assessment:

    • Perform the same experiment but add the Mepiprazole solution to the BL side and sample from the AP side.

  • Sample Analysis:

    • Quantify the concentration of Mepiprazole in all samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (BL to AP) / Papp (AP to BL)

      • An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.

Workflow for In Vitro Permeability Assessment

G Start Start: Mepiprazole Formulation Caco2_Culture Culture Caco-2 cells on Transwell inserts (21 days) Start->Caco2_Culture TEER_Measurement Check Monolayer Integrity (TEER) Caco2_Culture->TEER_Measurement Permeability_Assay Perform Bidirectional Permeability Assay (AP-BL & BL-AP) TEER_Measurement->Permeability_Assay Sample_Analysis Quantify Mepiprazole (LC-MS/MS) Permeability_Assay->Sample_Analysis Calculate_Papp Calculate Papp and Efflux Ratio Sample_Analysis->Calculate_Papp Data_Interpretation Interpret Data: Permeability Classification Calculate_Papp->Data_Interpretation End End: Refine Formulation Data_Interpretation->End

Sources

Validation & Comparative

Charting the Selectivity Landscape of a Novel Phenylpiperazine Compound: A Guide for Target Identification and Profiling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine

For the diligent researcher in drug discovery, a novel molecule like {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine represents both opportunity and a formidable challenge. Its phenylpiperazine core is a privileged scaffold, known to interact with a range of biological targets, particularly within the central nervous system. However, without a clearly defined primary target, assessing its therapeutic potential and off-target liabilities is akin to navigating a complex landscape without a map. This guide provides a comprehensive, experience-driven framework for systematically identifying the primary biological target of such a compound and rigorously assessing its selectivity. We will move beyond a simple listing of protocols to explain the strategic rationale behind each experimental choice, ensuring a self-validating and robust approach to characterization.

Part 1: Initial Target Hypothesis Generation and Broad Screening

The chemical structure of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine offers initial clues to its potential biological targets. The prominent phenylpiperazine moiety is a well-established pharmacophore for G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1] Therefore, a logical first step is to screen the compound against a broad panel of CNS-related targets.

A cost-effective and high-throughput initial approach is to utilize commercially available broad screening panels. A service like the Psychoactive Drug Screening Program (PDSP) from the National Institute of Mental Health or commercial offerings from companies such as Eurofins or Reaction Biology can provide initial hits against a wide array of receptors, ion channels, and transporters. The goal of this initial screen is not to determine precise affinity, but rather to identify primary biological targets for more focused investigation.

Part 2: In-Depth Selectivity Profiling: A Multi-pronged Approach

Once initial high-affinity targets are identified from broad screening, a more rigorous and quantitative assessment of selectivity is imperative. This involves a combination of in vitro biochemical assays and cell-based functional assays to build a comprehensive selectivity profile.

In Vitro Selectivity Assessment

Biochemical and Radioligand Binding Assays: The Gold Standard for Affinity

For GPCRs, the most likely targets of our test compound, radioligand binding assays remain a cornerstone for determining affinity (Ki) and selectivity. These assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor. A comprehensive selectivity panel should include not only the primary target but also closely related receptor subtypes (e.g., all dopamine receptor subtypes if the primary target is D2) and other major GPCR families to identify potential off-target interactions.

Enzyme Inhibition Assays: A Necessary Screen for Kinase Off-Targets

While our compound is structurally biased towards GPCRs, the promiscuity of some small molecules necessitates broader profiling. A kinome scan is a critical step to rule out off-target kinase inhibition, a common source of toxicity.[2] These services typically employ radiometric or fluorescence-based assays to measure the inhibition of a large panel of kinases. A common approach is the radiometric filter binding assay, which is considered a gold standard due to its direct measurement of substrate phosphorylation.[3][4]

Table 1: Illustrative In Vitro Selectivity Profile for {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine

Target ClassSpecific TargetAssay TypeResult (Ki or IC50, nM)
Primary Target Dopamine D3 Receptor Radioligand Binding 5.2
Dopamine ReceptorsDopamine D1 ReceptorRadioligand Binding>10,000
Dopamine D2 ReceptorRadioligand Binding850
Dopamine D4 ReceptorRadioligand Binding1,200
Serotonin Receptors5-HT1A ReceptorRadioligand Binding450
5-HT2A ReceptorRadioligand Binding2,300
5-HT2C ReceptorRadioligand Binding>10,000
Adrenergic ReceptorsAlpha-1A ReceptorRadioligand Binding3,500
Beta-2 ReceptorRadioligand Binding>10,000
Kinase PanelSrc KinaseEnzyme Inhibition>10,000
(Selected)Abl KinaseEnzyme Inhibition>10,000
LCK KinaseEnzyme Inhibition>10,000

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cell-Based Selectivity and Target Engagement

While in vitro assays are crucial for determining molecular affinity, they do not fully recapitulate the complexity of a cellular environment. Cell-based assays are essential to confirm that the compound can engage its target in a physiological context and to assess its functional activity.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in Intact Cells

The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying that a compound binds to its target within intact cells. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation. An increase in the melting temperature of the target protein in the presence of the compound provides strong evidence of target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture cells expressing the target of interest to approximately 80% confluency. Treat the cells with varying concentrations of the test compound or vehicle control for a specified time.

  • Heat Challenge: Heat the cell suspensions in a PCR cycler to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using a suitable method such as Western blotting or AlphaLISA®.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization.

Functional Assays: From Binding to Biological Effect

Demonstrating that a compound binds to its target is only part of the story. Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. The choice of functional assay depends on the target class. For a GPCR like the dopamine D3 receptor, a common functional assay is a cAMP (cyclic adenosine monophosphate) assay, as D2-like receptors are typically Gi-coupled and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Part 3: Data Visualization and Interpretation

A clear visualization of the selectivity data is crucial for decision-making in a drug discovery project.

Workflow for Selectivity Profiling

G cluster_0 Initial Screening cluster_1 In Vitro Selectivity cluster_2 Cell-Based Validation cluster_3 Profile Generation A Novel Compound {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine B Broad Target Panel Screen (e.g., GPCR, Kinase Panels) A->B High-Throughput Screening C Primary Target(s) Identified (e.g., Dopamine D3 Receptor) D Radioligand Binding Assays (Ki determination vs. related targets) C->D E Kinome Scan (IC50 determination vs. kinase panel) C->E F Cellular Thermal Shift Assay (CETSA) (Target Engagement) D->F H Comprehensive Selectivity Profile (Data analysis and visualization) E->H G Functional Assays (e.g., cAMP, Reporter Assays) F->G G->H

Caption: A generalized workflow for the selectivity profiling of a novel compound.

Visualizing Kinase Selectivity: The Kinome Map

A kinome map is an effective way to visualize the selectivity of a compound against a large panel of kinases. In such a representation, each dot represents a kinase, and the size or color of the dot corresponds to the inhibitory activity of the compound. A highly selective compound will only interact with a small number of kinases on the map.

Part 4: Comparative Analysis and Benchmarking

To contextualize the selectivity profile of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine, it is essential to compare it to known reference compounds for the primary target. For instance, if the dopamine D3 receptor is confirmed as the primary target, its selectivity profile should be benchmarked against established D3-selective ligands. This comparative analysis provides a clearer picture of the compound's potential advantages and liabilities.

Table 2: Comparative Selectivity of Dopamine D3 Receptor Ligands (Illustrative)

CompoundD3 Ki (nM)D2 Ki (nM)5-HT1A Ki (nM)D2/D3 Selectivity Ratio
{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine 5.2 850 450 163
Reference Compound A2.1451,20021
Reference Compound B10.52,500800238

Note: The data presented in this table is hypothetical and for illustrative purposes only.

By following this systematic and multi-faceted approach, researchers can build a robust and reliable selectivity profile for novel compounds like {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine. This detailed characterization is fundamental for advancing a compound through the drug discovery pipeline and for ultimately understanding its therapeutic potential and safety profile.

References

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Fabian, M.A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]

  • Gao, Z.G., & Jacobson, K.A. (2007). Emerging methods for the discovery of G protein-coupled receptor ligands. Current Opinion in Chemical Biology, 11(4), 457-465. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Karaman, M.W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Lomenick, B., et al. (2009). A target identification guide. Molecular BioSystems, 5(12), 1651-1662. [Link]

  • Mateus, A., et al. (2020). The functional proteome landscape of cancer. Science, 367(6479), eaax2359. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Schenone, M., Dancik, V., Wagner, B.K., & Clemons, P.A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Almqvist, H., et al. (2016). CETSA in Target-Based Drug Discovery: A High-Throughput Assay for Direct Target Engagement Assessment in Live Cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(10), 1246-1255. [Link]

  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • DiscoverX. (n.d.). KINOMEscan. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • van der Wouden, P.A., et al. (2010). Kinome profiling of clinical cancer specimens. Cancer Research, 70(7), 2575-2578. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment

{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine, with the molecular formula C₁₈H₂₁N₃O₂, should be handled as a hazardous substance. This assessment is based on the known hazard profiles of its constituent functional groups. The piperazine moiety is associated with causing severe skin burns, eye damage, and potential allergic reactions.[1] Amines, as a class of organic compounds, can be toxic and harmful to the environment, particularly aquatic life, if not disposed of correctly.[2] Therefore, it is imperative to treat this compound with a high degree of caution to ensure personal safety and environmental compliance.

Key Assumed Hazards:

  • Skin irritation and corrosion

  • Serious eye damage

  • Potential for allergic skin reaction

  • Harmful if swallowed

  • Toxic to aquatic life

The following table summarizes the essential safety information and handling recommendations.

ParameterInformationSource(s)
Chemical Name {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amineN/A
Primary Hazards Based on structural analogs, expected to cause skin irritation, serious eye damage, and may be harmful if swallowed.[1]
Personal Protective Equipment (PPE) Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), lab coat, and in cases of dust or aerosol generation, a certified respirator.[1][3]
Handling Use in a well-ventilated area, preferably within a chemical fume hood. Avoid all personal contact, including inhalation of dust or fumes.[3][4]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed, properly labeled container. Keep away from incompatible materials such as acids and oxidizing agents.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine is a critical step in the laboratory workflow. The following protocol is designed to ensure that all waste containing this compound is handled safely and in accordance with general principles for hazardous chemical waste.

Preparation and Segregation
  • Risk Assessment: Before beginning any work that will generate waste, review the potential hazards associated with the compound.

  • Designate a Waste Container: Procure a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine

    • The primary hazard(s) (e.g., "Irritant," "Skin Sensitizer")

    • The date of accumulation

  • Waste Segregation: It is crucial to keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[2] Do not mix with acids or strong oxidizing agents.

Waste Collection
  • Solid Waste:

    • Carefully transfer any solid {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine waste, including residual amounts from weighing papers or contaminated spatulas, into the designated hazardous waste container.

    • Contaminated consumables such as pipette tips, gloves, and bench paper should also be placed in this container.

  • Liquid Waste:

    • Solutions containing {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.

    • Do not dispose of solutions containing this amine down the drain, as this can be harmful to aquatic ecosystems.[2]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation. If the spill is large or in a poorly ventilated space, evacuate the entire lab.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment, including a respirator if powders were spilled.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill.

  • Collect the Waste: Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine.

DisposalWorkflow start Waste Generation ({4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (powder, contaminated consumables) is_solid->solid_waste Solid liquid_waste Liquid Waste (solutions) is_solid->liquid_waste Liquid solid_container Collect in designated solid hazardous waste container solid_waste->solid_container liquid_container Collect in designated liquid hazardous waste container liquid_waste->liquid_container spill_check Spill Occurred? solid_container->spill_check liquid_container->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes final_disposal Arrange for disposal by a licensed hazardous waste contractor spill_check->final_disposal No spill_procedure->final_disposal

Caption: Disposal workflow for {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine.

Final Disposal and Decontamination

  • Professional Disposal: All waste containing {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine must be disposed of through a licensed hazardous waste disposal company.[2] These companies are equipped to handle and treat chemical wastes safely, often through methods like high-temperature incineration.[5][6]

  • Decontamination of Equipment: Any non-disposable equipment, such as glassware or magnetic stir bars, that has come into contact with the chemical must be thoroughly decontaminated. This should be done by rinsing with an appropriate solvent, followed by washing with soap and water. The solvent rinse should be collected as hazardous liquid waste.[1]

Conclusion

The responsible disposal of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine is a cornerstone of laboratory safety and environmental stewardship. By treating this compound as hazardous based on the known risks of its structural components, researchers can mitigate potential harm to themselves, their colleagues, and the environment. Adherence to the protocols outlined in this guide will ensure that the disposal process is conducted in a safe, compliant, and scientifically sound manner.

References

  • Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 313930, Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)-. Retrieved from [Link]

  • Botheju, D., et al. (2013). The Use of Amine Reclaimer Wastes as a NOx Reduction Agent. Energy Procedia, 37, 691-700.
  • European Directorate for the Quality of Medicines & HealthCare. (2023). Piperazine Safety Data Sheet. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Structurally-Informed Approach

The chemical structure of {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine contains two key functionalities that dictate our safety considerations: the piperazine ring and the aromatic amine group.

  • Piperazine Moiety: The piperazine core is known to be hazardous. Piperazine itself is classified as a corrosive solid that can cause severe skin burns, eye damage, and allergic skin reactions.[1][2] Therefore, any derivative should be handled with the assumption that it carries similar risks of skin and eye irritation or damage.

  • Aromatic Amine Moiety: The terminal phenyl}amine group places this compound in the class of aniline derivatives. Aromatic amines are a well-documented class of chemicals with potential for toxicity, including skin sensitization.

  • Related Compounds: Safety data for structurally similar compounds, such as 1-(4-Methoxyphenyl)piperazine and N-phenylpiperidin-4-amine, consistently list hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[3][4]

The Core PPE Ensemble: Your Foundational Defense

For any procedure involving this compound, a baseline level of PPE is mandatory. This ensemble is designed to provide primary barrier protection against accidental splashes and contact.

  • Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times.[5] If there is a significant risk of splashing, such as during bulk transfers or reaction work-ups, a face shield should be worn over the safety goggles.[5][6]

  • Protective Clothing: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat, fully buttoned, is required.[5] Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory. Polyester and acrylic clothing should be avoided as they can melt in the event of a fire.[5]

  • Gloves: Chemical-resistant gloves are essential. Double-gloving with nitrile gloves is the recommended minimum practice. This provides a safeguard against undetected pinholes and allows for the safe removal of the outer glove immediately following a contamination event.[5] Gloves must be inspected for tears or holes before each use.

Task-Specific PPE Escalation: Adapting to the Risk

Different laboratory tasks present varying levels of exposure risk. Your PPE must be escalated accordingly. All operations involving this compound, especially those that may generate dust or aerosols, should be performed within a certified chemical fume hood to minimize inhalation exposure.

Laboratory Task Primary Hazard Required PPE Ensemble Rationale
Handling Solids (Weighing, Aliquoting, Transfer)Inhalation of fine particulates, skin contact with dust.Core Ensemble + Respiratory Protection (N95 or higher)Weighing and transferring solids can easily generate fine dust that may be inhaled. An N95 respirator provides a necessary barrier against airborne particulates.
Working with Solutions (Dissolution, Liquid Transfers)Skin and eye contact from splashes.Core Ensemble (with Face Shield recommended for larger volumes)While the inhalation risk of solids is reduced, the risk of splashes increases. A face shield provides a broader area of protection for the face.[7]
Running Reactions & Work-ups (Heating, Quenching, Extractions)Splashes, potential aerosol generation, unexpected reactions.Core Ensemble + Face Shield + Chemical-Resistant ApronThis stage often involves higher energy processes. A chemical-resistant apron provides an additional layer of protection for the torso against larger volume spills or splashes.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination. Follow this procedure diligently.

Donning (Putting On) Sequence:

  • Put on your lab coat and ensure it is fully buttoned.

  • Put on your inner pair of nitrile gloves.

  • Put on your chemical splash goggles.

  • Put on your face shield (if required).

  • Put on your outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Put on your respirator (if required) and perform a seal check.

Doffing (Taking Off) Sequence:

  • Inspect: Before removal, inspect your outer gloves for any visible contamination.

  • Decontaminate: In a designated area (ideally within the fume hood), clean the outer gloves if contaminated.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out to trap any residual contamination. Dispose of them in the designated hazardous waste container.

  • Remove Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Remove Lab Coat: Remove the lab coat by rolling it outwards and away from your body, ensuring the contaminated exterior is folded inward.

  • Remove Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles/ Face Shield Don2->Don3 Don4 4. Outer Gloves (over cuffs) Don3->Don4 Don5 5. Respirator (if needed) Don4->Don5 Doff1 1. Remove Outer Gloves Doff2 2. Remove Goggles/ Face Shield Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Remove Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: Sequential workflow for donning and doffing PPE to prevent cross-contamination.

Operational Plan: Spill Management and Disposal

Accidents can happen. A clear and immediate plan for spills and waste disposal is non-negotiable.

Spill Procedure:

  • Evacuate: Alert others and evacuate the immediate area. Ensure the fume hood is operational.[2]

  • Contain: If safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[1]

  • Collect: Wearing appropriate PPE (including respiratory protection), carefully collect the absorbed material and any contaminated debris using non-sparking tools.

  • Dispose: Place all collected waste into a clearly labeled, sealed hazardous waste container.[2][8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.[1]

Disposal Plan: All materials that come into contact with {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine must be treated as hazardous waste.[2]

  • Solid Waste: Unused compound, contaminated weighing papers, and absorbent materials from spills should be placed in a designated, sealed container labeled "Hazardous Solid Waste" with the full chemical name.

  • Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a designated, sealed container labeled "Hazardous Liquid Waste," again with the full chemical name. Do not mix with incompatible wastes.[1]

  • Contaminated PPE: All used gloves, disposable lab coats, and other contaminated items should be collected in a separate, sealed hazardous waste container.

  • Sharps: Needles or contaminated glassware should be placed in a designated sharps container.

Disposal_Workflow cluster_waste Waste Segregation & Disposal Source Waste Generation (All materials in contact with the compound) Solid Solid Waste (Excess compound, contaminated solids) Source->Solid Liquid Liquid Waste (Solutions, contaminated solvents) Source->Liquid PPE Contaminated PPE (Gloves, disposables) Source->PPE Solid_Bin Hazardous Solid Waste Container Solid->Solid_Bin Liquid_Bin Hazardous Liquid Waste Container Liquid->Liquid_Bin PPE_Bin Hazardous PPE Waste Container PPE->PPE_Bin

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.